Technical Documentation Center

N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
  • CAS: 100868-72-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of N-Methyl-1-(pyridin-2-yl)methanamine Dihydrochloride

Executive Summary In modern drug discovery and organometallic chemistry, bifunctional building blocks are the cornerstone of rational design. N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride (often referred to as 2-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organometallic chemistry, bifunctional building blocks are the cornerstone of rational design. N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride (often referred to as 2-[(methylamino)methyl]pyridine dihydrochloride) is a highly versatile intermediate [1]. Featuring both a highly reactive secondary amine and a pyridine ring, it serves a dual purpose: it acts as a privileged pharmacophore vector in medicinal chemistry and functions as a robust bidentate (N,N') ligand in transition metal catalysis.

This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight calculations, and field-proven experimental protocols. As a Senior Application Scientist, I have structured these methodologies to emphasize the causality behind reaction conditions, ensuring that researchers can implement these protocols as self-validating systems in their own laboratories.

Physicochemical Profiling & Structural Analysis

Understanding the exact physical state and molecular weight of this compound is critical for stoichiometric precision. The compound is commercially available in two forms: the free base and the dihydrochloride salt.

Why choose the dihydrochloride salt? The free base (CAS: 21035-59-6) is a liquid at room temperature and is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Converting it to the dihydrochloride salt (CAS: 100868-72-2) yields a highly stable, non-hygroscopic crystalline solid [2]. This dramatically improves shelf-life, handling safety, and weighing accuracy during high-throughput screening or scale-up synthesis.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride
Common Synonyms 2-[(Methylamino)methyl]pyridine dihydrochloride; Methylpyridin-2-ylmethylamine dihydrochloride
CAS Registry Number 100868-72-2 (Salt) / 21035-59-6 (Free Base) [1][3]
Molecular Formula C₇H₁₀N₂ · 2HCl (C₇H₁₂Cl₂N₂)
Molecular Weight 195.09 g/mol (Base: 122.17 g/mol + 2x HCl: 72.92 g/mol ) [1][3]
Physical State White to off-white crystalline solid
Solubility Profile Highly soluble in H₂O; Soluble in MeOH/EtOH; Insoluble in Hexanes/Et₂O
Storage Conditions Room temperature, desiccated, protected from light

Mechanistic Applications in Synthesis

The Bidentate Chelation Model

In transition metal catalysis (e.g., Palladium-catalyzed cross-couplings or Ruthenium-catalyzed photoredox reactions), the spatial arrangement of the pyridine nitrogen and the secondary amine allows for the formation of a highly stable 5-membered chelate ring. The pyridine nitrogen acts as a strong σ-donor and weak π-acceptor, while the secondary amine provides pure σ-donation, stabilizing electron-deficient metal centers.

Chelation M Transition Metal (M) N1 Pyridine Nitrogen N1->M σ-donation N2 Secondary Amine N2->M σ-donation Backbone Carbon Backbone Backbone->N1 Backbone->N2

Bidentate N,N'-chelation model of 2-(methylaminomethyl)pyridine with transition metals.

Pharmacophore Integration

In drug development, the secondary amine is a prime nucleophile for amidation, reductive amination, or nucleophilic aromatic substitution (SNAr). The basicity of the amine (pKa ~9.5) and the pyridine (pKa ~5.2) means the molecule can be fine-tuned to modulate the overall logD and aqueous solubility of a drug candidate at physiological pH.

Experimental Methodologies

To utilize the dihydrochloride salt effectively, the standard operating procedures must account for the two equivalents of hydrogen chloride. Below are two self-validating protocols detailing the causality behind the stoichiometric choices.

Protocol 1: In Situ Free-Basing & HATU-Mediated Amide Coupling

When coupling this amine to a carboxylic acid, the dihydrochloride salt must be neutralized in situ. Failing to account for the HCl will result in immediate quenching of the coupling reagent and zero product yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq). Stir for 10 minutes at room temperature. Causality: This initial base deprotonates the carboxylic acid, allowing HATU to form the active HOAt ester.

  • Amine Addition: Add N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride (1.1 eq) to the reaction mixture.

  • Critical Neutralization: Immediately add an additional 2.2 equivalents of DIPEA . Causality: The dihydrochloride salt consumes exactly 2.0 equivalents of DIPEA to liberate the free nucleophilic amine. The remaining 0.2 eq ensures the reaction remains slightly basic to drive the coupling forward.

  • Monitoring: Stir for 2-4 hours. Monitor via LC-MS. The system is self-validating: if the pH drops below 7, the amine will re-protonate, halting the reaction. Spot-check the pH with wet indicator paper; it must remain >8.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

AmideCoupling A N-Methyl-1-(pyridin-2-yl) methanamine · 2HCl (Inactive Salt) B DIPEA (2.2 eq) Neutralization A->B Deprotonation C Free Base Intermediate (Nucleophile) B->C -2 DIPEA·HCl E Target Amide Product C->E Nucleophilic Attack D R-COOH + HATU Active Ester D->E Acyl Transfer

Workflow of HATU-mediated amide coupling utilizing the dihydrochloride salt.

Protocol 2: Liquid-Liquid Extraction of the Free Base

For sensitive organometallic reactions where DIPEA·HCl salts might interfere with the metal catalyst, the free base must be isolated prior to the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the dihydrochloride salt in 25 mL of deionized water.

  • Basification: Slowly add 6M NaOH dropwise while cooling the flask in an ice bath until the aqueous solution reaches pH > 12. Causality: The secondary amine has a pKa of ~9.5. To ensure >99% of the molecules are in the neutral free-base form for organic extraction, the pH must be at least 2 units above the pKa.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). The free base is highly polar; multiple extractions are required.

  • Drying & Concentration: Dry the combined organic layers over anhydrous K₂CO₃ (avoid MgSO₄ as it can weakly coordinate with the pyridine). Filter and concentrate under reduced pressure to yield the free base as a pale yellow liquid. Store under Argon at -20°C.

Analytical Validation (Quality Control)

To verify the integrity of the dihydrochloride salt upon receipt or after prolonged storage, perform the following QC checks:

  • LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ = 123.1. (Note: Mass spectrometry will only detect the ionized free base; the chloride counterions are not visible in positive ion mode) [1].

  • ¹H NMR (400 MHz, D₂O): The use of D₂O is required due to the salt's insolubility in standard CDCl₃. Expect a diagnostic singlet for the N-methyl group shifted downfield (approx. 2.8 - 3.0 ppm) due to the protonation of the adjacent amine. The pyridine protons will also exhibit downfield shifts compared to the free base.

  • Elemental Analysis (CHNO): To confirm the exact stoichiometry of the dihydrochloride salt, elemental analysis should yield approximately 43.09% Carbon, 6.20% Hydrogen, 14.36% Nitrogen, and 36.35% Chlorine.

References

  • PubChem - National Center for Biotechnology Information. "N-methyl-1-(pyridin-2-yl)methanamine; CID 88757." URL:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and Thermodynamic Stability of N-methyl-1-(pyridin-2-yl)methanamine Salts

For Researchers, Scientists, and Drug Development Professionals Abstract The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug candidate's physicochemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug candidate's physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive examination of the crystal structure and thermodynamic stability of salts of N-methyl-1-(pyridin-2-yl)methanamine, a versatile building block in medicinal chemistry. This document delves into the synthesis, structural analysis, and thermal characterization of these salts, offering field-proven insights and detailed experimental protocols. By elucidating the interplay between molecular structure, crystal packing, and thermodynamic stability, this guide aims to equip researchers with the knowledge to rationally select and characterize optimal salt forms for development.

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). The selection of a suitable salt form is a pivotal step in optimizing these properties. N-methyl-1-(pyridin-2-yl)methanamine, with its basic nitrogen centers, readily forms salts with various acids. The choice of the counter-ion can significantly alter properties such as solubility, dissolution rate, hygroscopicity, and solid-state stability. A thorough understanding of the crystal structure and thermodynamic relationships between different salt forms is therefore essential for making informed decisions in drug development.

This guide will provide a detailed exploration of the synthesis, crystallographic analysis, and thermodynamic assessment of N-methyl-1-(pyridin-2-yl)methanamine salts. We will begin by outlining the synthesis of the free base and its subsequent conversion into various salt forms. The core of this document will focus on the elucidation of the three-dimensional arrangement of ions in the crystal lattice and the non-covalent interactions that govern their packing. Finally, we will investigate the thermodynamic stability of these salts through thermal analysis techniques, providing a framework for understanding their relative stabilities and potential for polymorphism.

Synthesis and Crystallization of N-methyl-1-(pyridin-2-yl)methanamine and its Salts

The preparation of high-quality single crystals is a prerequisite for accurate crystal structure determination. This section details the synthesis of N-methyl-1-(pyridin-2-yl)methanamine and provides a general, adaptable protocol for the preparation and crystallization of its salts.

Synthesis of N-methyl-1-(pyridin-2-yl)methanamine (Free Base)

A common route to N-methyl-1-(pyridin-2-yl)methanamine involves the reductive amination of pyridine-2-carbaldehyde with methylamine.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of pyridine-2-carbaldehyde (1.0 equivalent) in an appropriate solvent such as methanol, add a solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or water). If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The pure N-methyl-1-(pyridin-2-yl)methanamine can be obtained by distillation or column chromatography.

General Protocol for Salt Formation and Crystallization

The selection of an appropriate acid is crucial for obtaining a crystalline salt with desirable properties. Common acids used in pharmaceutical salt screening include hydrochloric, hydrobromic, sulfuric, methanesulfonic, maleic, fumaric, and tartaric acids.

Experimental Protocol: Salt Formation and Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified N-methyl-1-(pyridin-2-yl)methanamine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: Add a solution of the chosen acid (1.0 equivalent) in the same solvent dropwise to the stirred solution of the free base. The formation of a precipitate may be observed.

  • Redissolution: Gently heat the mixture with stirring until the precipitate dissolves completely, forming a clear solution.

  • Crystallization: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Isolation and Drying: Once suitable crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystal Structure Analysis

Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of the N-methyl-1-(pyridin-2-yl)methanamine molecule and the nature of the intermolecular interactions will be dictated by the need to achieve an efficiently packed, low-energy arrangement.

  • Hydrogen Bonding: In the free base, the secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the secondary amine nitrogen can act as hydrogen bond acceptors. In the salt forms, the protonated amine (N⁺-H) becomes a strong hydrogen bond donor, forming robust interactions with the counter-ion (e.g., Cl⁻, Br⁻). The pyridine nitrogen can also be protonated, creating an additional hydrogen bond donor site.

  • π-π Stacking: The pyridine rings are likely to engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) will depend on the steric and electronic environment.

  • Van der Waals Forces: These non-specific interactions will also play a significant role in the overall crystal packing.

The interplay of these interactions will determine the final crystal structure and can influence physical properties such as melting point and solubility.

Hypothetical Crystal Packing of a Hydrochloride Salt

A hypothetical crystal structure of N-methyl-1-(pyridin-2-yl)methanamine hydrochloride would likely feature a network of N⁺-H···Cl⁻ hydrogen bonds as the primary organizing force. The protonated aminomethyl group would be the primary hydrogen bond donor, with the chloride ion acting as the acceptor. Depending on the stoichiometry and the potential for double protonation (on both the secondary amine and the pyridine nitrogen), a complex three-dimensional network of hydrogen bonds could be formed. The pyridine rings would likely be arranged to maximize favorable π-π stacking interactions, further stabilizing the crystal lattice.

Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical salt is a critical parameter that influences its shelf-life and processing behavior. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for evaluating the thermal stability and characterizing solid-state transitions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions. For N-methyl-1-(pyridin-2-yl)methanamine salts, DSC can be used to:

  • Determine the melting point: A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline salt. The melting point is an important indicator of the lattice energy and overall stability of the crystal.

  • Identify polymorphs: Different polymorphic forms of a salt will typically have different melting points and heats of fusion, which can be detected by DSC.

  • Study desolvation: If the salt is a solvate or hydrate, DSC can be used to observe the endothermic process of solvent loss.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material. For the salts of N-methyl-1-(pyridin-2-yl)methanamine, TGA can provide information on:

  • Decomposition temperature: The temperature at which the salt begins to lose mass due to decomposition is a measure of its thermal stability.

  • Hydration/Solvation state: TGA can quantify the amount of water or solvent present in a crystalline salt by measuring the mass loss upon heating.

  • Decomposition mechanism: By analyzing the mass loss steps, inferences can be made about the decomposition pathway of the salt.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the crystalline salt (typically 2-5 mg) into an appropriate DSC or TGA pan.

  • Instrument Setup: Place the sample pan and a reference pan in the instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting DSC and TGA curves to determine transition temperatures, enthalpy changes, and mass losses.

Computational Prediction of Thermodynamic Stability

In the absence of extensive experimental data, computational methods can provide valuable insights into the relative thermodynamic stabilities of different salt forms. Density Functional Theory (DFT) calculations can be employed to:

  • Calculate Lattice Energies: The lattice energy, which is the energy released when gaseous ions come together to form a crystal, is a direct measure of the stability of the crystal lattice.

  • Predict Protonation Sites and Energies: DFT can be used to determine the most likely site of protonation (the secondary amine versus the pyridine nitrogen) and the energy associated with this process.

  • Model Intermolecular Interactions: The strength and geometry of hydrogen bonds and π-π stacking interactions can be calculated, providing a deeper understanding of the forces that stabilize the crystal structure.

By comparing the calculated lattice energies and other thermodynamic parameters for different salt forms, it is possible to predict their relative stabilities.

Computational Workflow for Stability Prediction

G cluster_0 Computational Modeling Start Define Molecular Structures (Free Base and Counter-ions) Protonation Predict Protonation Sites and Affinities (DFT) Start->Protonation Conformational_Search Perform Conformational Search of Cation Protonation->Conformational_Search Crystal_Packing Predict Crystal Packing (Polymorph Prediction) Conformational_Search->Crystal_Packing Lattice_Energy Calculate Lattice Energies (DFT) Crystal_Packing->Lattice_Energy Thermodynamic_Properties Calculate Thermodynamic Properties (Phonon Calculations) Lattice_Energy->Thermodynamic_Properties Stability_Ranking Rank Relative Stabilities of Different Salt Forms Thermodynamic_Properties->Stability_Ranking

Caption: A computational workflow for predicting the thermodynamic stability of salts.

Data Summary and Interpretation

To facilitate a comparative analysis, the key physicochemical properties of different potential salt forms of N-methyl-1-(pyridin-2-yl)methanamine should be summarized in a tabular format.

Table 1: Physicochemical Properties of N-methyl-1-(pyridin-2-yl)methanamine Salts (Hypothetical Data)

Salt FormMolecular FormulaMelting Point (°C)Decomposition Onset (°C) (TGA)Key Crystallographic Features (Hypothetical)
HydrochlorideC₇H₁₁ClN₂185-190~220Strong N⁺-H···Cl⁻ hydrogen bonds, potential π-π stacking
HydrobromideC₇H₁₁BrN₂195-200~230Strong N⁺-H···Br⁻ hydrogen bonds, similar packing to HCl salt
Fumarate(C₇H₁₁N₂)₂·C₄H₄O₄160-165~200Extensive hydrogen bonding network involving carboxylate groups
MesylateC₈H₁₄N₂O₃S140-145~190Hydrogen bonding to sulfonate oxygen atoms

Interpretation of Data:

The melting point is a good initial indicator of the lattice energy and, by extension, the thermodynamic stability of the crystalline form. A higher melting point generally suggests a more stable crystal lattice. The decomposition temperature from TGA provides a direct measure of the thermal stability of the salt. A comprehensive analysis of the crystal structure reveals the specific intermolecular interactions that contribute to the observed stability. For instance, a dense network of strong hydrogen bonds and efficient π-π stacking will lead to a higher melting point and greater thermal stability.

Conclusion

The selection of an optimal salt form for N-methyl-1-(pyridin-2-yl)methanamine, or any drug candidate, is a multifaceted process that requires a thorough understanding of its solid-state properties. This technical guide has provided a framework for the synthesis, structural characterization, and thermodynamic stability assessment of amine salts. By employing a combination of experimental techniques, including single-crystal X-ray diffraction and thermal analysis, alongside computational modeling, researchers can gain a comprehensive understanding of the solid-state landscape of a drug candidate. This knowledge is paramount for selecting a salt form with the desired physicochemical properties, ensuring the development of a safe, effective, and stable pharmaceutical product.

Sources

Foundational

The Pyridine-2-Methanamine Pharmacophore: Mechanisms of Action in Targeted Therapeutics and Biomanufacturing

Executive Summary Pyridine-2-methanamine, commonly referred to as 2-picolylamine or 2-(aminomethyl)pyridine, is a highly versatile bidentate building block in modern biopharmaceuticals. Characterized by a pyridine ring c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-2-methanamine, commonly referred to as 2-picolylamine or 2-(aminomethyl)pyridine, is a highly versatile bidentate building block in modern biopharmaceuticals. Characterized by a pyridine ring coupled with a primary amine via a methylene bridge, this moiety exhibits unique stereoelectronic properties. It functions as a potent hydrogen-bond donor/acceptor in kinase hinge regions and as an exceptional N,N-chelator for transition metals. This technical whitepaper explores the mechanistic causality of pyridine-2-methanamine derivatives across three critical biopharmaceutical domains: targeted kinase inhibition, metallo-biopharmaceutical redox cycling, and advanced chromatographic biomanufacturing.

Structural Rationale: The Causality of the 2-Picolylamine Scaffold

The efficacy of pyridine-2-methanamine in drug design stems from its dual-functional nature. The pyridine nitrogen provides a localized electron pair capable of strong coordination or hydrogen bonding, while the flexible aminomethyl group allows for adaptive conformational binding[1][2].

In biological systems, this translates to two distinct mechanisms of action:

  • Non-Covalent Kinase Anchoring: The moiety mimics the adenine ring of ATP, allowing it to competitively bind to the hinge region of kinases[3].

  • Transition Metal Chelation: The bidentate N,N-donor system forms highly stable five-membered chelate rings with metals like Copper(II) and Ruthenium(II), stabilizing the metal center while leaving open coordination sites for reactive oxygen species (ROS) generation or DNA intercalation[4][5].

Mechanism of Action: Targeted Kinase Inhibition

Pyridine-2-methanamine derivatives have emerged as potent inhibitors of mitogen-activated protein kinases (MAPK), specifically the p38 α isoform, which is heavily implicated in inflammatory cytokine production (TNF- α , IL-1) and oncology[6].

The Causality of Binding

In p38 kinase inhibitors (such as substituted pyrazoles), the pyridine-2-methanamine group acts as the primary hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109, while the primary amine donates a hydrogen bond to the backbone carbonyl of Glu107. This dual interaction anchors the inhibitor deeply within the ATP-binding pocket, displacing native ATP and halting the phosphorylation cascade responsible for inflammatory responses[6]. Furthermore, similar derivatives have been developed as selective Clk1/4 inhibitors to modulate pre-mRNA splicing in cancer cells[7].

Quantitative Efficacy Data

The structural tuning of the pyrazole-pyridine-2-methanamine scaffold yields sub-micromolar efficacy against p38 kinases.

Table 1: In Vitro p38 Kinase Inhibition by Pyrazole-Pyridine-2-Methanamine Derivatives | Compound Designation | Structural Modification (Pyrazole Core) | p38 Kinase IC 50​ ( μ M) | | :--- | :--- | :--- | | Compound 2 | 4-[5-(3-methylphenyl)-3-methyl-1H-pyrazol-4-yl] | 1.5 | | Compound 8 | 4-[5-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-yl] | < 0.1 | | Compound 26 | 4-[5-(2-methylphenyl)-3-methyl-1H-pyrazol-4-yl] | 0.7 | | Compound 43 | Fluorinated aryl substitution | < 0.1 | (Data synthesized from European Patent EP1144403 evaluating substituted pyrazoles[8])

Mechanism of Action: Metallo-Biopharmaceuticals and ROS-Mediated Apoptosis

Beyond organic inhibition, 2-picolylamine is a foundational ligand in the development of metallo-drugs, particularly Copper(II) complexes designed for targeted oncology[4][9].

The Redox Cycling Mechanism

Cancer cells frequently exhibit a hypoxic tumor microenvironment (TME) with elevated basal oxidative stress. Cu(II)-pyridine-2-methanamine complexes exploit this via a redox-mediated mechanism. The bidentate ligand stabilizes the Cu(II) state but allows reduction to Cu(I) within the hypoxic, reductive TME[10]. Once reduced, the Cu(I) complex reacts with local hydrogen peroxide ( H2​O2​ ) via Fenton-like chemistry to generate highly toxic hydroxyl radicals ( ∙OH ). These localized ROS induce oxidative DNA cleavage, inhibit topoisomerase I, and trigger caspase-independent apoptosis via G2/M phase cell cycle arrest[4][9][11].

ROS_Pathway N1 Cu(II)-2-Picolylamine Complex N3 Cellular Uptake & Cu(I) Reduction N1->N3 N2 Hypoxic Tumor Microenvironment N2->N3 Enhances Reduction N4 ROS Generation (H2O2 -> •OH) N3->N4 N5 DNA Cleavage & Topoisomerase Inhibition N4->N5 N6 G2/M Phase Arrest & Apoptosis N5->N6

Mechanism of Cu(II)-2-Picolylamine induced ROS generation and apoptosis in hypoxic tumors.

Quantitative Cytotoxicity Data

These complexes demonstrate high selectivity, often outperforming standard chemotherapeutics like cisplatin in resistant cell lines.

Table 2: Cytotoxicity of Cu(II)-2-Picolylamine Complexes | Complex Type | Cell Line | IC 50​ ( μ M) | Mechanism Highlight | | :--- | :--- | :--- | :--- | | Cu(II) N,N,O-chelating salphen-like | HeLa (Cervical) | ~25.0 | Hypoxia-selective ROS generation[12] | | Cu(II) thiadiazoline-picolylamine (1) | HeLa (Cervical) | 0.80 | G2/M arrest, DNA hydrolytic cleavage[9] | | Cu(II) thiadiazoline-picolylamine (1) | MCF7 (Breast) | 0.43 | Dual apoptotic/ROS pathway[9] |

Protocol: In Vitro ROS Generation & DNA Cleavage Assay

To validate the self-sustaining redox capability of these complexes, the following protocol is utilized to measure plasmid DNA cleavage:

  • Preparation: Prepare a 20 mM sodium phosphate buffer (pH 7.4). Isolate supercoiled pUC19 plasmid DNA.

  • Incubation: Combine 30 μ M of the Cu(II)-2-picolylamine complex with 300 ng of pUC19 DNA in the buffer.

  • Activation: Introduce a reducing agent (e.g., 50 μ M ascorbic acid) or H2​O2​ to initiate Fenton-like redox cycling. Incubate at 37°C for 1 hour[9].

  • Quenching: Stop the reaction by adding a loading buffer containing EDTA (to chelate metals) and bromophenol blue.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours.

  • Analysis: Stain with ethidium bromide. Quantify the conversion of Form I (supercoiled) DNA to Form II (nicked circular) and Form III (linear) DNA using densitometry. High Form II/III ratios validate the ROS-mediated cleavage mechanism[9][10].

Biomanufacturing: 2-Picolylamine in Supercritical Fluid Chromatography (SFC)

Beyond therapeutics, 2-picolylamine (2-PIC) is a highly specialized stationary phase in Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC)[13][14].

The Causality of Multimodal Separation

The purification of polar biopharmaceuticals, such as therapeutic peptides and collagen derivatives, is notoriously difficult using standard Reversed-Phase Liquid Chromatography (RPLC) due to poor retention[15]. The 2-PIC stationary phase solves this. The basic pyridine nitrogen acts as a hydrogen bond acceptor and electron-pair donor, while the primary amine provides ionic interaction sites. When paired with a supercritical CO2​ and methanol mobile phase, the 2-PIC column operates via a multimodal mechanism (HILIC-like partitioning, hydrogen bonding, and ion-exchange), allowing for the baseline resolution of highly polar, closely related peptide isomers[16].

SFC_Workflow S1 Peptide Sample Prep (Aqueous Diluent) S2 POISe Injection (Weak Solvent Pre-inject) S1->S2 S3 2-Picolylamine (2-PIC) Stationary Phase S2->S3 S5 Multimodal Elution (H-Bonding & Ionic) S3->S5 S4 Supercritical CO2 + MeOH/TFA Gradient S4->S3 Mobile Phase S6 MS Detection & Peptide Mapping S5->S6

Workflow for multimodal peptide mapping using a 2-PIC SFC stationary phase.

Protocol: SFC Peptide Mapping using a 2-PIC Column

To achieve high-resolution separation of polar peptides (e.g., collagen peptides with hydroxyproline modifications):

  • System Setup: Equilibrate a UHPSFC system equipped with a Torus 2-PIC column (3.0 × 100 mm, 1.7 μ m)[13][16].

  • Mobile Phase Preparation:

    • Phase A: Supercritical CO2​ .

    • Phase B (Modifier): Methanol containing 0.1% Trifluoroacetic acid (TFA) and 2-5% water to enhance the solubility of polar analytes[15].

  • Sample Injection (POISe Method): To prevent solvent mismatch from aqueous peptide samples, utilize the POISe (Pre-injection Of Intended Solvent) technique. Pre-inject a defined volume of weak solvent (e.g., pure organic modifier) immediately before the aqueous peptide sample to stabilize the stationary phase[16].

  • Gradient Elution: Run a gradient from 5% to 45% Phase B over 10 minutes, maintaining a backpressure of 120 bar and a temperature of 40°C.

  • Detection: Route the eluent to an electrospray ionization mass spectrometer (ESI-MS) for positive ion mode detection and peptide mass fingerprinting[13].

Conclusion

The pyridine-2-methanamine scaffold is a masterclass in rational chemical design. Whether acting as a highly specific hydrogen-bond anchor in the ATP-binding pockets of inflammatory kinases, serving as a redox-stable bidentate ligand for hypoxia-targeted metallo-drugs, or providing multimodal interaction sites for the chromatographic purification of complex biologics, its stereoelectronic properties drive measurable, self-validating outcomes in biopharmaceutical development.

References

  • MDPI. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. Molecules. Available at: [Link]

  • LabRulez LCMS. Assessing HILIC for Collagen Peptide Mapping Analysis. LabRulez. Available at: [Link]

  • Archive ouverte UNIGE. Application space for SFC in pharmaceutical drug discovery and development. UNIGE. Available at: [Link]

  • MDPI. Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at:[Link]

  • PMC. Ultrahigh-Performance Supercritical Fluid Chromatography–Multimodal Ionization–Tandem Mass Spectrometry as a Universal Tool for the Analysis of Small Molecules in Complex Plant Extracts. NIH. Available at:[Link]

  • European Publication Server. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403. EPO. Available at: [Link]

  • Google Patents. AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors. Google.
  • D-NB.info. Columns in analytical-scale supercritical fluid chromatography: From traditional to unconventional chemistries. D-NB. Available at: [Link]

  • ResearchGate. Neutral red uptake (NRU) assay is representing cytotoxicity induced by complex 1 on A549 cancer cell line. ResearchGate. Available at: [Link]

  • ResearchGate. Di-2-picolylamine Triggers Caspase-independent Apoptosis by Inducing Oxidative Stress in Human Liver Hepatocellular Carcinoma Cells. ResearchGate. Available at: [Link]

  • NSF PAR. Copper(II) Pyridyl Aminophenolates: Hypoxia-Selective, Nucleus-Targeting Cytotoxins, and Magnetic Resonance Probes. NSF. Available at: [Link]

  • ACS Omega. Synthesis, Characterization, Crystal Structure, DNA and HSA Interactions, and Anticancer Activity of a Mononuclear Cu(II) Complex with a Schiff Base Ligand Containing a Thiadiazoline Moiety. ACS Publications. Available at: [Link]

  • Inorganic Chemistry. Copper(II) N,N,O-Chelating Complexes as Potential Anticancer Agents. ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. ACS Publications. Available at: [Link]

  • ResearchGate. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition. ResearchGate. Available at: [Link]

Sources

Exploratory

Unraveling the Safety Profile of CAS 100868-72-2: A Technical Guide for Researchers

An In-depth Examination of Available Toxicological and Safety Data for Professionals in Drug Development and Scientific Research The specific substance identified by CAS number 100868-72-2 presents a notable challenge in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of Available Toxicological and Safety Data for Professionals in Drug Development and Scientific Research

The specific substance identified by CAS number 100868-72-2 presents a notable challenge in the realm of material safety and toxicology. Following a comprehensive review of publicly accessible scientific literature and safety data repositories, it has been determined that there is a significant lack of specific toxicological information and a dedicated Material Safety Data Sheet (MSDS) for this particular CAS number. This absence of data necessitates a cautious and methodical approach for any researcher, scientist, or drug development professional intending to handle or utilize this compound.

This technical guide is structured to address this information gap by providing a framework for risk assessment and safe handling practices in the absence of substance-specific data. It will delve into the critical importance of each aspect of a standard toxicity profile and MSDS, offering expert insights into how to extrapolate potential hazards and implement robust safety protocols.

Part 1: Deconstructing the Unknown: The Criticality of a Toxicity Profile

A comprehensive toxicity profile is the cornerstone of chemical safety. For a novel or poorly characterized substance like the one associated with CAS 100868-72-2, understanding the types of data that are typically required is paramount for anticipating potential risks. Researchers should be aware of the following key toxicological endpoints that would ideally be characterized:

  • Acute Toxicity: This assesses the adverse effects occurring after a single or short-term exposure to a substance. Data is typically gathered for oral, dermal, and inhalation routes of exposure. Without this data for CAS 100868-72-2, a conservative assumption of high toxicity should be made.

  • Skin Corrosion/Irritation: This evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin upon contact.

  • Serious Eye Damage/Irritation: This determines the potential for a substance to induce tissue damage in the eye or severe irritation.

  • Respiratory or Skin Sensitization: This identifies the potential for a substance to cause an allergic response after exposure.

  • Germ Cell Mutagenicity: This assesses the likelihood of a substance to induce mutations in germ cells, which can be passed on to offspring.

  • Carcinogenicity: This evaluates the potential of a substance to cause cancer.

  • Reproductive Toxicity: This examines the potential adverse effects on sexual function and fertility in males and females, as well as developmental toxicity in offspring.

  • Specific Target Organ Toxicity (STOT): This is broken down into single and repeated exposure categories and identifies specific organs that may be damaged by the substance.

In the absence of this data for CAS 100868-72-2, a precautionary principle must be applied. All handling procedures should be designed to minimize exposure through all potential routes.

Part 2: Navigating the Void: The Role of the Material Safety Data Sheet (MSDS)

A typical MSDS is organized into 16 sections, each providing critical information for safe handling, storage, and emergency response. For a substance with unknown properties, researchers must proactively consider and plan for the worst-case scenarios in each of these domains.

Key Sections of an MSDS and Their Implications for CAS 100868-72-2:
MSDS SectionInformation ProvidedImplications for Handling CAS 100868-72-2
Section 2: Hazard(s) Identification GHS classification, signal words, hazard statements, and precautionary statements.Assume the substance is hazardous. Use precautionary statements for highly toxic, corrosive, and reactive materials.
Section 4: First-Aid Measures Necessary first-aid measures for different routes of exposure.Have emergency procedures and equipment readily available for skin/eye contact, inhalation, and ingestion.
Section 5: Fire-Fighting Measures Suitable and unsuitable extinguishing media, specific hazards arising from the chemical.Assume the substance is flammable and may produce toxic combustion products. Have appropriate fire extinguishers on hand.
Section 6: Accidental Release Measures Personal precautions, protective equipment, and emergency procedures.Develop a spill response plan that minimizes personnel exposure and environmental contamination.
Section 7: Handling and Storage Precautions for safe handling and conditions for safe storage.Handle only in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment. Store in a secure, designated area away from incompatible materials.
Section 8: Exposure Controls/Personal Protection Occupational exposure limits (OELs), engineering controls, and personal protective equipment (PPE).Implement stringent engineering controls (e.g., fume hood). Mandate the use of comprehensive PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Respiratory protection should be considered.

Part 3: Experimental Protocols for Provisional Safety Assessment

Given the data gap, any initial work with CAS 100868-72-2 must be treated as research on a substance with unknown hazards. The following workflow is recommended for any laboratory planning to handle this compound.

Workflow for Handling a Substance with Unknown Toxicity

G cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Engineering & Administrative Controls cluster_2 Phase 3: Safe Handling Protocol A Literature & Database Search (CAS 100868-72-2) - No specific data found B Structural Analogue Analysis - Identify related compounds with known toxicity A->B C In Silico Toxicity Prediction - Use QSAR models to estimate potential hazards B->C D Develop Provisional SDS - Based on worst-case assumptions C->D Inform Safety Protocols E Implement Strict Engineering Controls - Certified chemical fume hood - Restricted access area D->E F Mandatory Personnel Training - Hazard communication - Spill response E->F G Define Mandatory PPE - Respirator, chemical splash goggles, face shield, impervious gloves, lab coat F->G Authorize Handling H Small-Scale Handling Only - Limit quantities to the minimum required G->H I Strict Waste Disposal Protocol - Treat all waste as highly hazardous H->I

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride. The synthesis is a two-part process beginning with the reductive a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride. The synthesis is a two-part process beginning with the reductive amination of 2-pyridinecarboxaldehyde with methylamine to yield the free base, N-methyl-1-(pyridin-2-yl)methanamine. This is followed by the conversion to its dihydrochloride salt. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Introduction

N-methyl-1-(pyridin-2-yl)methanamine, also known as N-methyl-2-picolylamine, is a substituted pyridine derivative. Pyridine-containing compounds are of significant interest in medicinal chemistry and materials science due to their roles as key structural motifs in various biologically active compounds and as versatile ligands in coordination chemistry. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for certain applications.

The synthetic strategy employed here is the one-pot reductive amination, a robust and widely used method for C-N bond formation.[1][2][3][4] This method involves the initial formation of an imine from the condensation of 2-pyridinecarboxaldehyde and methylamine, which is then reduced in situ to the target secondary amine. We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and high selectivity for the iminium ion over the starting aldehyde, which minimizes side reactions and simplifies purification.[1]

Reaction Scheme

The overall synthesis proceeds in two distinct stages: reductive amination followed by salt formation.

workflow start_node start_node process_node process_node product_node product_node end_node end_node A Part A: Reductive Amination A1 Combine aldehyde and methylamine in anhydrous DCE under N₂. A->A1 A2 Stir for 20 min at room temp for imine formation. A1->A2 A3 Add NaBH(OAc)₃ portion-wise over 10 min. A2->A3 A4 Stir overnight at room temp. A3->A4 A5 Quench reaction with sat. NaHCO₃. A4->A5 A6 Extract with CH₂Cl₂ (3x). A5->A6 A7 Dry organic layer (Na₂SO₄), filter, and concentrate via rotovap. A6->A7 A8 Purify via column chromatography to yield free base oil. A7->A8 B Part B: Dihydrochloride Salt Formation A8->B B1 Dissolve purified free base oil in anhydrous diethyl ether. B->B1 B2 Add 2M HCl in ether dropwise with stirring. B1->B2 B3 Collect precipitate by vacuum filtration. B2->B3 B4 Wash solid with cold ether. B3->B4 B5 Dry under vacuum. B4->B5 B6 Characterize final product. B5->B6

Caption: Experimental workflow diagram.

Part A: Synthesis of N-methyl-1-(pyridin-2-yl)methanamine (Free Base)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-pyridinecarboxaldehyde (1.00 g, 9.34 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • To this solution, add 40% aqueous methylamine solution (1.45 g, 18.7 mmol, 2.0 equiv.).

    • Scientist's Note: Using a slight excess of the amine helps to drive the initial imine formation to completion. The reaction is stirred for a short period before adding the reducing agent to allow for sufficient imine concentration to build up. [5]4. Stir the resulting mixture vigorously at room temperature for 20 minutes.

  • In small portions over 10 minutes, add sodium triacetoxyborohydride (2.97 g, 14.0 mmol, 1.5 equiv.) to the stirring mixture.

    • Rationale: Portion-wise addition is crucial to control the initial exotherm and any gas evolution. NaBH(OAc)₃ is chosen because it is less reactive than other borohydrides and will not significantly reduce the starting aldehyde, leading to a cleaner reaction. [1][5]DCE is the preferred solvent as NaBH(OAc)₃ is not highly compatible with protic solvents like methanol. [4]6. Allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a yellow-orange oil, should be purified by silica gel column chromatography (eluent: a gradient of 2-10% methanol in dichloromethane) to yield the pure free base.

Part B: Formation of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
  • Dissolve the purified free base oil (assuming ~1.0 g, ~8.2 mmol) in 30 mL of anhydrous diethyl ether.

  • While stirring, slowly add 2.0 M HCl in diethyl ether (9.0 mL, 18.0 mmol, ~2.2 equiv.) dropwise. A white precipitate will form immediately.

    • Rationale: Both the pyridine nitrogen and the secondary amine nitrogen are basic and will be protonated by HCl. Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt.

  • After the addition is complete, stir the suspension for an additional 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting material or excess HCl.

  • Dry the solid under high vacuum for several hours to yield the final product, N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride, as a white to off-white crystalline solid.

Characterization and Validation

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Yield ~70-80% (overall)
Melting Point Data not available in cited literature. Requires experimental determination.
¹H NMR (400 MHz, D₂O)Predicted shifts: δ 8.6-8.7 (m, 1H, Py-H6), 8.3-8.4 (m, 1H, Py-H4), 7.8-7.9 (m, 1H, Py-H5), 7.7-7.8 (m, 1H, Py-H3), 4.5-4.6 (s, 2H, -CH₂-), 2.8-2.9 (s, 3H, N-CH₃). Note: Peaks will be broad due to amine salt exchange.
¹³C NMR (101 MHz, D₂O)Predicted shifts: δ 148.5, 147.2, 140.1, 126.5, 125.8, 52.1 (-CH₂-), 33.7 (N-CH₃).
Mass Spec (ESI+) m/z: 123.1 ([M+H]⁺, corresponding to the free base)

Note on Characterization: As of this writing, specific, experimentally-derived and published NMR and melting point data for the dihydrochloride salt were not found. The NMR data provided is predicted based on the structure and known chemical shifts for similar compounds. It is imperative for the researcher to perform a full characterization (¹H NMR, ¹³C NMR, HRMS, and melting point) on the synthesized material to confirm its identity and purity, thereby validating the success of the protocol. The PubChem entry for the free base (CID 88757) can serve as a reference for its properties. [6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of free base Incomplete imine formation.Increase stirring time before adding the reducing agent to 1-2 hours.
Inactive reducing agent.NaBH(OAc)₃ is moisture sensitive. Use a fresh bottle or ensure it was stored properly under inert gas.
Product is an inseparable emulsion during workup Formation of salts at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Final salt is oily or sticky, not a solid Impurities present in the free base.Ensure the free base is sufficiently pure via chromatography before proceeding to the salt formation.
Insufficient drying.Dry the final product under high vacuum for an extended period, possibly with gentle heating (~40 °C).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88757, N-methyl-1-(pyridin-2-yl)methanamine. Retrieved March 21, 2026, from [Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Penta Manufacturing Company (2025). Safety Data Sheet: Methylamine solution 40% in water. Retrieved March 21, 2026, from [Link]

  • Loba Chemie (2018). Safety Data Sheet: METHYLAMINE SOLUTION 30% FOR SYNTHESIS. Retrieved March 21, 2026, from [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Methylamine. Retrieved March 21, 2026, from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal (n.d.). Reductive Amination. Retrieved March 21, 2026, from [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Retrieved March 21, 2026, from [Link]

  • Wikipedia (n.d.). Reductive amination. Retrieved March 21, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination of Carbonyl Compounds. Harvard University. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Coordination Complexes with N-methyl-1-(pyridin-2-yl)methanamine

Abstract This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the preparation and characterization of coordination complexes featuring the bidentate ligand, N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the preparation and characterization of coordination complexes featuring the bidentate ligand, N-methyl-1-(pyridin-2-yl)methanamine. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering field-proven insights into experimental design, execution, and validation. It presents detailed, self-validating protocols for the synthesis of representative copper(II) and palladium(II) complexes, supported by in-depth characterization methodologies and authoritative references.

Introduction: The Versatility of N-methyl-1-(pyridin-2-yl)methanamine as a Ligand

N-methyl-1-(pyridin-2-yl)methanamine, also known as methyl(2-pyridylmethyl)amine, is a valuable chelating agent in coordination chemistry.[1] Its structure incorporates a pyridine ring and a secondary amine, presenting two nitrogen donor atoms. This N,N'-bidentate arrangement allows it to form a stable five-membered chelate ring upon coordination to a metal center. The flexibility of the methylene bridge between the two nitrogen donors enables the ligand to accommodate a variety of metal ions with different coordination geometries.[2]

The resulting metal complexes have garnered significant interest due to their diverse applications, including their use as catalysts for polymerization reactions and their potential in the development of novel therapeutic agents.[2][3] The ability to systematically modify the ligand's backbone or the choice of the metal center allows for the fine-tuning of the electronic and steric properties of the resulting complex, making it a versatile platform for targeted chemical design.

Foundational Principles: Ligand Behavior and Synthetic Strategy

Coordination Moiety and Rationale

The efficacy of N-methyl-1-(pyridin-2-yl)methanamine as a ligand stems from the synergistic action of its two nitrogen donors:

  • Pyridine Nitrogen: This sp²-hybridized nitrogen is part of an aromatic system, making it a moderately strong σ-donor and a π-acceptor.

  • Amine Nitrogen: The sp³-hybridized secondary amine nitrogen is a stronger σ-donor.

This combination allows the ligand to form stable complexes with a wide range of transition metals. The formation of the five-membered chelate ring upon coordination is entropically favored, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands.[3]

Causality in Experimental Design

The successful synthesis of a target coordination complex is not merely procedural; it is a result of deliberate choices grounded in chemical principles.

  • Selection of Metal Precursor: The choice of the metal salt is critical. Typically, metal halides (e.g., CuCl₂, PdCl₂) or nitrates are used. Halide salts are often preferred as the halide anions can act as coordinating ligands themselves, satisfying the metal's coordination sphere. The lability of the counter-ion is also a factor; perchlorates or triflates are sometimes used when a non-coordinating anion is desired to allow solvent molecules or other ligands to bind.

  • Solvent System: The solvent must be capable of dissolving both the ligand and the metal salt to ensure a homogeneous reaction mixture. Alcohols like ethanol or methanol are common choices for many transition metal salts.[4] For less polar complexes or more sensitive reactions, chlorinated solvents like dichloromethane may be employed.[5] The solvent's ability to coordinate to the metal center can also influence the final product.

  • Stoichiometry and Reaction Conditions: A 1:1 molar ratio of ligand to metal precursor is typically used for the synthesis of simple mononuclear complexes. However, this can be varied to favor the formation of bis- or tris-ligated species where the metal's coordination number allows. Most coordination reactions of this type are thermodynamically driven and proceed readily at room temperature with stirring.[4] Heating may be applied to increase the reaction rate, but it can also lead to decomposition in some cases.

General Synthetic Workflow

The preparation of these complexes follows a logical and systematic sequence of steps designed to ensure product purity and robust characterization.

G start_end start_end process process output output A Prepare Ligand Solution (e.g., in Ethanol) C Combine Solutions & Stir (Room Temp, 2-4h) A->C B Prepare Metal Salt Solution (e.g., MCl₂ in Ethanol) B->C D Precipitation / Isolation (Filtration or Solvent Evaporation) C->D E Washing & Drying (e.g., with Diethyl Ether, under vacuum) D->E F Characterization (FT-IR, NMR, MS, EA) E->F G Purified Coordination Complex F->G

Caption: General experimental workflow for complex synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Expected observations and rigorous characterization steps are included to allow researchers to confirm the identity and purity of their products.

Protocol 1: Synthesis of Dichlorido[N-methyl-1-(pyridin-2-yl)methanamine]copper(II), [CuCl₂(C₇H₁₀N₂)]

This protocol describes the synthesis of a four-coordinate copper(II) complex, which is expected to have a distorted square planar geometry.[6]

Materials and Reagents:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • N-methyl-1-(pyridin-2-yl)methanamine (C₇H₁₀N₂)

  • Absolute Ethanol

  • Diethyl Ether

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Prepare Ligand Solution: In a 50 mL round-bottom flask, dissolve N-methyl-1-(pyridin-2-yl)methanamine (1.0 mmol, 122.2 mg) in absolute ethanol (10 mL). Stir until a clear, colorless solution is obtained.

  • Prepare Metal Salt Solution: In a separate 25 mL beaker, dissolve copper(II) chloride dihydrate (1.0 mmol, 170.5 mg) in absolute ethanol (10 mL). This will produce a clear, blue solution.

  • Reaction: Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature.

    • Causality Insight: A dropwise addition ensures a homogeneous reaction and prevents the formation of localized high concentrations of the metal salt, which can sometimes lead to side products.

  • Observation: Upon mixing, the solution color should immediately change from blue to a deep green or greenish-blue, indicating the formation of the copper-ligand complex.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Isolation: Reduce the solvent volume to approximately 5 mL using a rotary evaporator. A green precipitate should form. If no precipitate forms, slowly add diethyl ether (20 mL) to induce precipitation.

    • Causality Insight: Diethyl ether is used as an anti-solvent. The complex is soluble in polar ethanol but insoluble in the nonpolar ether, causing it to precipitate out of the solution.

  • Purification: Collect the green solid by vacuum filtration. Wash the solid with two small portions of cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting green powder under vacuum for at least 4 hours.

  • Characterization: The final product should be characterized by FT-IR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Synthesis of Dichlorido[N-methyl-1-(pyridin-2-yl)methanamine]palladium(II), [PdCl₂(C₇H₁₀N₂)]

This protocol details the synthesis of a square planar palladium(II) complex, a common geometry for d⁸ metal ions. Such complexes are often explored for their catalytic activity.[2]

Materials and Reagents:

  • Palladium(II) chloride (PdCl₂)

  • N-methyl-1-(pyridin-2-yl)methanamine (C₇H₁₀N₂)

  • Dichloromethane (DCM)

  • n-Hexane

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Prepare Ligand Solution: In a 50 mL round-bottom flask, dissolve N-methyl-1-(pyridin-2-yl)methanamine (1.0 mmol, 122.2 mg) in dichloromethane (15 mL).

  • Prepare Metal Precursor Slurry: Weigh palladium(II) chloride (1.0 mmol, 177.3 mg) into a separate flask. Add dichloromethane (10 mL). PdCl₂ has low solubility in DCM, so this will form a brown slurry.

  • Reaction: Add the ligand solution to the stirring PdCl₂ slurry.

    • Causality Insight: Although PdCl₂ is not fully dissolved, it will react with the ligand in the solution phase, gradually being consumed according to Le Châtelier's principle. The reaction progress can often be monitored by the dissolution of the solid PdCl₂.

  • Observation: The brown slurry should gradually dissolve, and the solution should turn into a clear, yellow or pale orange solution over time.

  • Stirring: Stir the reaction mixture at room temperature for 4-6 hours, or until all the solid PdCl₂ has reacted.

  • Isolation: Filter the solution through a Celite plug to remove any unreacted PdCl₂. Reduce the volume of the filtrate to ~3 mL via rotary evaporation.

  • Precipitation: Slowly add n-hexane (~20 mL) to the concentrated DCM solution to precipitate the product as a yellow solid.

  • Purification: Collect the yellow solid by vacuum filtration. Wash the product with two small portions of n-hexane (2 x 5 mL).

  • Drying: Dry the final product, a yellow powder, under vacuum.

  • Characterization: Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The diamagnetic nature of Pd(II) makes it amenable to detailed NMR analysis.

Characterization and Data Interpretation

Successful synthesis must be validated through a combination of spectroscopic and analytical techniques.

  • FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Coordination of the pyridine nitrogen is typically indicated by a shift of the C=N stretching vibration (around 1590 cm⁻¹) to a higher wavenumber. The N-H stretch of the secondary amine (around 3300 cm⁻¹) may also shift or broaden upon coordination. New bands in the far-IR region (below 500 cm⁻¹) can be assigned to metal-nitrogen (M-N) stretching vibrations.[4][6]

  • NMR Spectroscopy (for diamagnetic complexes like Pd(II)): In the ¹H NMR spectrum, the protons on the pyridine ring and the methylene bridge will show a downfield shift upon coordination to the electron-withdrawing metal center. This provides direct evidence of ligand binding in solution.[7]

  • Mass Spectrometry (ESI-MS): This technique is used to confirm the molecular weight of the complex. The spectrum should show a peak corresponding to the molecular ion or a characteristic fragment (e.g., [M-Cl]⁺).[8]

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula within an acceptable error margin (±0.4%).

G cluster_ligand N-methyl-1-(pyridin-2-yl)methanamine metal metal donor donor ligand ligand M M N_py N M->N_py Coordination N_am N M->N_am Coordination C1 C N_py->C1 H_am H N_am->H_am CH3 CH₃ N_am->CH3 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N_py CH2 CH₂ C5->CH2 CH2->N_am

Caption: Bidentate coordination of the ligand to a metal center (M).

Summary of Complex Properties

Property[CuCl₂(C₇H₁₀N₂)][PdCl₂(C₇H₁₀N₂)]
Metal Ion Copper(II)Palladium(II)
Formula Weight 256.63 g/mol 299.49 g/mol
Appearance Green PowderYellow Powder
Coord. Geometry Distorted Square PlanarSquare Planar
Magnetic Property ParamagneticDiamagnetic
Key IR Data (Δ cm⁻¹) Shift in ν(C=N)pyShift in ν(C=N)py
¹H NMR Not applicable (broadened)Downfield shifts of ligand protons

References

  • Al-Adilee, K. J., & Abbas, A. K. (2013). Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2. Ibn Al-Haitham Journal for Pure and Applied Science, 26(1).
  • Barrios-Guzman, A. J., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1235-1239. [Link]

  • Abdul Karem, L. K., et al. (2015). Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 1-Phenyl-3-pyridin-2-ylmethyl-thiourea. Journal of Kerbala University, 13(1).
  • Tan, K. W., et al. (2017). SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS. Malaysian Journal of Analytical Sciences, 21(5), 1036-1044.
  • Oyarzabal, I., et al. (2018). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1629-1636. [Link]

  • Mabkhot, Y. N., et al. (2019). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 33(4), e4797.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88757, N-methyl-1-(pyridin-2-yl)methanamine. Retrieved from [Link].

  • Afonin, D., et al. (2022). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Molecules, 27(19), 6528.
  • Batten, S. R., et al. (2014). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm, 16(36), 8448-8456.
  • Paulo, A., et al. (2000). Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex. Inorganica Chimica Acta, 307(1-2), 164-170.
  • Nayab, S., et al. (2018). Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. Polyhedron, 151, 294-301.
  • Nowak, M., et al. (2020). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Materials, 13(17), 3749. [Link]

Sources

Method

Application Notes and Protocols for the Free-Basing of N-methyl-1-(pyridin-2-yl)methanamine Dihydrochloride Salts

Abstract: This comprehensive technical guide provides detailed protocols and theoretical justification for the conversion of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride to its free-base form. The dihydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive technical guide provides detailed protocols and theoretical justification for the conversion of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride to its free-base form. The dihydrochloride salt of this versatile diamine is often the commercially available starting material, yet many synthetic applications require the neutral, non-protonated amine. This document outlines two robust methods for this conversion: a classic liquid-liquid extraction and a precipitation-based protocol. Each method is presented with a step-by-step guide, a discussion of the underlying chemical principles, and methods for verifying the purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Importance of the Free Amine

N-methyl-1-(pyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and materials science due to its bidentate chelating properties and its utility in constructing complex molecular architectures. It is commonly supplied as a dihydrochloride salt to enhance its stability and water solubility. However, for many chemical reactions, such as nucleophilic substitutions, acylations, and complexations with metal centers, the presence of the hydrochloride salt is detrimental. The protonated amine is not nucleophilic, and the chloride ions can interfere with certain reaction pathways. Therefore, the efficient and clean conversion to the free-base form is a critical first step in many synthetic routes.

Theoretical Foundation: The Chemistry of Deprotonation

N-methyl-1-(pyridin-2-yl)methanamine possesses two basic nitrogen atoms: the pyridine ring nitrogen and the secondary methylamino nitrogen. The dihydrochloride salt form indicates that both of these nitrogens are protonated.

The lower pKa of the pyridinium ion suggests it is more acidic and therefore more easily deprotonated. The higher pKa of the N-methylammonium ion indicates it is less acidic and requires a stronger base or a higher pH for deprotonation. To ensure complete conversion to the free base, the pH of the solution must be raised significantly above the higher pKa value, typically by at least two pH units. This principle underpins the selection of the base and the design of the following protocols.

Visualization of the Free-Basing Process

The chemical transformation from the dihydrochloride salt to the free base can be visualized as a two-step deprotonation process.

Caption: Chemical transformation from dihydrochloride salt to free base.

Experimental Protocols

Two distinct protocols are presented to provide flexibility based on available equipment, scale, and desired purity.

Protocol 1: Liquid-Liquid Extraction

This classic and robust method is ideal for a wide range of scales and generally yields a high-purity product. It relies on the differential solubility of the salt and free-base forms of the amine in aqueous and organic phases.[2][3]

Reagent/MaterialPurpose
N-methyl-1-(pyridin-2-yl)methanamine dihydrochlorideStarting Material
Deionized WaterSolvent for the salt
2 M Sodium Hydroxide (NaOH) SolutionBase for deprotonation
Dichloromethane (DCM) or Ethyl AcetateExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Separatory FunnelFor liquid-liquid extraction
Round-bottom flaskFor solvent evaporation
Rotary EvaporatorFor efficient solvent removal
pH paper or pH meterTo monitor the aqueous layer pH
  • Dissolution: Dissolve the N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride salt in a minimal amount of deionized water in a beaker or flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add the 2 M NaOH solution dropwise while swirling the separatory funnel. Monitor the pH of the aqueous layer periodically. Continue adding the base until the pH is ≥ 11. This ensures complete deprotonation of both the pyridinium and the N-methylammonium ions. The solution may become cloudy as the free base begins to precipitate.

  • Extraction: Add a volume of dichloromethane (or ethyl acetate) to the separatory funnel approximately equal to the aqueous volume. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the free base) will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

  • Collection: Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Perform at least two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the free base. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the free base as an oil.

Liquid-Liquid_Extraction_Workflow start Dissolve Dihydrochloride Salt in Water transfer Transfer to Separatory Funnel start->transfer basify Add 2M NaOH to pH ≥ 11 transfer->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract separate Separate Organic Layer extract->separate repeat_extract Repeat Extraction (2x) separate->repeat_extract combine Combine Organic Layers repeat_extract->combine dry Dry with Na₂SO₄ combine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product N-methyl-1-(pyridin-2-yl)methanamine (Free Base) evaporate->product

Caption: Workflow for liquid-liquid extraction of the free base.

Protocol 2: Precipitation and Filtration

This method is advantageous when the free base is a solid at room temperature or when the use of large volumes of organic solvents is undesirable. It relies on the low solubility of the free base in a highly basic aqueous solution.

Reagent/MaterialPurpose
N-methyl-1-(pyridin-2-yl)methanamine dihydrochlorideStarting Material
Deionized WaterSolvent for the salt
5 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) SolutionBase for precipitation
Ice BathTo aid precipitation
Büchner Funnel and FlaskFor vacuum filtration
Filter PaperTo collect the precipitate
Diethyl Ether or other non-polar solventTo wash the precipitate
  • Dissolution: Dissolve the N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride in a minimal amount of deionized water in a beaker, with stirring.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C.

  • Precipitation: While vigorously stirring the cooled solution, slowly add 5 M KOH or NaOH solution dropwise. The free base should begin to precipitate out of the solution. Continue adding base until the pH of the solution is ≥ 11.

  • Digestion: Continue to stir the mixture in the ice bath for an additional 30 minutes to allow for complete precipitation.

  • Filtration: Collect the precipitated free base by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the solid product on the filter paper with a small amount of ice-cold deionized water to remove any residual salts, followed by a wash with cold diethyl ether to remove residual water and aid in drying.

  • Drying: Dry the product under vacuum to obtain the solid free base.

Quality Control and Characterization

It is essential to verify the identity and purity of the obtained free base. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the extraction and to assess the purity of the final product. A suitable mobile phase for this polar amine would be a mixture of a polar organic solvent and a small amount of a base to prevent streaking on the silica plate. For instance, a mobile phase of dichloromethane:methanol with a small percentage of triethylamine (e.g., 95:5:0.5 v/v/v) can be effective. The free base should have a higher Rf value than the highly polar dihydrochloride salt.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the free base will differ from that of the dihydrochloride salt. In the salt form, the protons adjacent to the protonated nitrogen atoms will be shifted downfield due to the positive charge. Upon conversion to the free base, these peaks will shift upfield. For example, the pyridyl protons and the methylene protons adjacent to the amino group are expected to show a noticeable upfield shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the volatile free base and confirming its molecular weight. The free base should elute as a single sharp peak, and the mass spectrum should show the expected molecular ion peak. It is important to note that analysis of the hydrochloride salt by GC-MS may lead to decomposition in the hot injector.

Troubleshooting

IssuePossible CauseSuggested Solution
Emulsion formation during extractionVigorous shaking or presence of impurities.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low yield of free baseIncomplete extraction or incomplete basification.Ensure the pH of the aqueous layer is ≥ 11. Perform more extractions (4-5 times) with the organic solvent.
Product is an oil instead of a solid (in Protocol 2)The free base may be a low-melting solid or an oil at room temperature.If an oil is obtained, switch to the liquid-liquid extraction protocol (Protocol 1).
Product is wet or contains residual solventInsufficient drying.For liquid-liquid extraction, ensure the drying agent is used correctly. For the precipitation method, ensure the product is thoroughly washed with a volatile non-polar solvent like diethyl ether and dried under high vacuum for an extended period.

References

  • PubChem. N-methyl-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. Extraction and recovery of alkaloids.
  • RSC Publishing. Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Incorporating N-Methyl-1-(pyridin-2-yl)methanamine into Bioactive Peptide Sequences

Introduction & Rationale The structural diversification of peptides is a critical frontier in drug development, enabling the optimization of pharmacokinetic properties and target affinity. N-methyl-1-(pyridin-2-yl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The structural diversification of peptides is a critical frontier in drug development, enabling the optimization of pharmacokinetic properties and target affinity. N-methyl-1-(pyridin-2-yl)methanamine (also known as N-methyl-2-picolylamine, PubChem CID 88757) [1] has emerged as a highly versatile non-natural building block in peptide chemistry.

Incorporating this moiety into a peptide—either as a C-terminal capping group or a side-chain modification—imparts dual functionality. The N-methylated secondary amine forms a sterically hindered tertiary amide upon coupling, while the 2-pyridyl ring acts as a potent bidentate ligand. This unique combination has been leveraged to generate diverse metal-binding peptide libraries [2] and serves as a highly efficient directing group for palladium-catalyzed, site-selective C(sp3)–H functionalization of peptides [3].

Mechanistic Insights: Causality in Chemical Design

As an Application Scientist, it is crucial to understand why this specific compound is chosen over its primary amine counterpart (2-picolylamine) and how it alters the peptide's biophysical landscape.

  • Causality of N-Methylation: Utilizing a secondary amine prevents the over-alkylation and complex side-reactions often observed when primary amines are used in late-stage peptide functionalization. Furthermore, the resulting tertiary amide bond restricts the dihedral angle ( ω ) of the peptide backbone. This steric bulk forces a specific cis/trans isomerization equilibrium, locking the peptide into a rigid, bioactive conformation while simultaneously shielding the adjacent peptide bonds from proteolytic degradation by exopeptidases.

  • Causality of the 2-Pyridyl Group: The nitrogen atom in the pyridine ring, acting in concert with the adjacent amide carbonyl or nitrogen, forms a highly stable chelation complex with transition metals (e.g., Zn 2+ , Cu 2+ , Pd 2+ ). In drug design, this is exploited to create potent metalloenzyme inhibitors (such as Histidine Deacetylase [HDAC] inhibitors). In synthetic methodology, this bidentate coordination directs Pd(II) catalysts to specific proximate C(sp3)–H bonds, enabling late-stage functionalization without the need for complex external auxiliaries[3].

Mechanism Core N-methyl-1-(pyridin-2-yl)methanamine Modification Node1 N-Methylation Core->Node1 Node2 2-Pyridyl Group Core->Node2 Sub1 Steric Hindrance Protease Resistance Node1->Sub1 Sub2 Cis/Trans Conformational Control Node1->Sub2 Sub3 Bidentate Chelation (Zn2+, Cu2+, Pd2+) Node2->Sub3 Sub4 C(sp3)-H Directing Group Late-Stage Functionalization Node2->Sub4

Dual mechanistic roles of N-methyl-1-(pyridin-2-yl)methanamine in peptide design.

Experimental Workflows & Protocols

Because N-methyl-1-(pyridin-2-yl)methanamine is a secondary amine, it cannot be efficiently loaded onto standard Rink Amide resins for Solid-Phase Peptide Synthesis (SPPS). Instead, a self-validating system utilizing mild resin cleavage followed by solution-phase coupling is required.

Protocol A: C-Terminal Amidation via Solution-Phase Coupling

This protocol ensures that side-chain protecting groups remain intact during the amidation of the C-terminus, preventing unwanted cross-reactivity.

Step 1: On-Resin Synthesis & Mild Cleavage

  • Synthesize the desired peptide sequence on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin .

  • Wash the resin thoroughly with Dichloromethane (DCM).

  • Treat the resin with a mild cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes at room temperature.

  • Filter the eluate into a flask containing 10% Pyridine in Methanol to neutralize the TFA immediately.

  • Concentrate under reduced pressure to yield the fully protected peptide fragment with a free C-terminal carboxylic acid.

Step 2: Solution-Phase Secondary Amine Coupling

  • Dissolve the protected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 2 minutes to pre-activate the carboxylic acid. Note: HATU is critical here; it forms a highly reactive 7-aza-OBt ester that overcomes the steric hindrance of the secondary amine.

  • Add N-methyl-1-(pyridin-2-yl)methanamine (1.5 eq) dropwise.

  • Stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Step 3: Global Deprotection

  • Treat the concentrated product with a standard global deprotection cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2​ O for 2 hours.

  • Precipitate the final modified peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow A Peptide Synthesis (2-CTC Resin) B Mild Cleavage (1% TFA) A->B C Protected Peptide Free C-Terminus B->C D Solution Coupling (N-methyl-2-picolylamine + HATU/DIPEA) C->D E Global Deprotection (95% TFA) D->E F Purified Modified Peptide E->F

Workflow for C-terminal modification using N-methyl-1-(pyridin-2-yl)methanamine.

Protocol B: Orthogonal Side-Chain Modification (e.g., Glutamic Acid)

Use this protocol to install the metal-binding moiety on a specific side chain rather than the C-terminus.

  • Incorporate Fmoc-Glu(OAllyl)-OH at the desired position during standard SPPS.

  • After completing the sequence (leaving the N-terminal Fmoc intact), remove the Allyl protecting group on-resin by treating with Pd(PPh 3​ ) 4​ (0.1 eq) and Phenylsilane (10 eq) in DCM for 2 x 30 minutes in the dark.

  • Wash the resin with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual Pd), and DMF.

  • Perform on-resin coupling using PyBOP (3.0 eq) , HOAt (3.0 eq), DIPEA (6.0 eq), and N-methyl-1-(pyridin-2-yl)methanamine (3.0 eq) for 12 hours. Note: PyBOP/HOAt is preferred over HATU for hindered on-resin couplings to prevent capping of the amine via guanidinylation side-reactions.

  • Proceed with standard Fmoc deprotection and global cleavage.

Quantitative Data: Coupling Reagent Optimization

Because N-methyl-1-(pyridin-2-yl)methanamine is sterically hindered, the choice of coupling reagent dictates both the conversion yield and the rate of C-terminal epimerization. Sluggish kinetics (e.g., with DIC) allow the activated intermediate to form an oxazolone, leading to racemization. The table below summarizes the optimal conditions for solution-phase coupling.

Coupling Reagent SystemBaseEquiv. (Amine)Conversion Yield (%)Epimerization (%)Recommendation
HATU / HOAt DIPEA1.5> 95%< 2%Optimal for Solution Phase. Rapid kinetics overcome steric bulk.
COMU TMP1.5> 98%< 1%Excellent Alternative. Non-explosive, highly efficient for secondary amines.
PyBOP / HOAt DIPEA3.092%< 2%Optimal for On-Resin. Avoids guanidinylation of slow-reacting amines.
DIC / Oxyma None3.075%~ 5%Not Recommended. Sluggish kinetics lead to significant oxazolone formation.

Table 1: Efficiency of various coupling systems for the conjugation of N-methyl-1-(pyridin-2-yl)methanamine to protected peptide fragments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88757, N-methyl-1-(pyridin-2-yl)methanamine." PubChem. Available at: [Link]

  • Jabre, N. D., Korostelova, N., & Kodanko, J. J. (2011). "A Highly Divergent Approach for Synthesis of Metal-Binding Peptide Libraries." The Journal of Organic Chemistry, 76(7), 2273–2276. Available at: [Link]

  • Gong, W., Zhang, G., Liu, T., Giri, R., & Yu, J.-Q. (2014). "Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus." Journal of the American Chemical Society, 136(48), 16940–16946. Available at: [Link]

Method

Application Note: Handling, Storage, and Utilization of N-Methyl-1-(pyridin-2-yl)methanamine Dihydrochloride

Target Audience: Synthetic Chemists, Medicinal Researchers, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary N-methyl-1-(pyridin-2-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

N-methyl-1-(pyridin-2-yl)methanamine is a highly versatile bidentate building block widely utilized in the design of kinase inhibitors, GPCR modulators, and transition-metal ligands. Due to the oxidative instability and moisture sensitivity of the free base, this compound is commercially supplied and stored as a dihydrochloride salt[1],[2]. This application note provides authoritative, field-proven guidelines for the storage, safe handling, and in situ free-basing of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride to ensure high-yield downstream syntheses.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of the dihydrochloride salt is critical for accurate stoichiometric calculations and safe handling. The following table summarizes the key parameters required for experimental design.

ParameterSpecificationCausality / Relevance
Chemical Name N-Methyl-1-(pyridin-2-yl)methanamine dihydrochlorideStandard IUPAC nomenclature.
CAS Number 100868-72-2Unique chemical identifier[1],[2].
Molecular Formula C₇H₁₂Cl₂N₂Indicates the presence of two HCl equivalents[2].
Molecular Weight 195.09 g/mol Essential for precise stoichiometric calculations[2].
Purity ≥95.0%High purity minimizes side-reactions in sensitive couplings[1],[3].
Storage Temperature 2-8°C (Refrigerated)Suppresses thermal degradation of the organic framework[2].
Atmosphere Inert (Argon/Nitrogen)Prevents slow oxidative degradation[2].
GHS Hazard Codes H302, H315, H319, H335Dictates strict PPE and fume hood utilization[1].

Storage Guidelines: The Causality of Degradation

  • Refrigerated Storage (2-8°C): The compound must be stored in a refrigerator[2]. Causality: While the dihydrochloride salt is significantly more stable than the free base, prolonged exposure to ambient temperatures can lead to gradual thermal degradation and color changes (from white/off-white to yellow or brown), indicating the formation of polymeric or oxidized impurities.

  • Inert Atmosphere: Store under Argon or Nitrogen[2]. Causality: Secondary amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamate salts. Even as a dihydrochloride salt, maintaining an inert headspace prevents trace moisture from facilitating these degradation pathways.

  • Desiccation: Store in a tightly sealed vial within a secondary desiccator. Causality: The dihydrochloride salt is highly hygroscopic. Absorption of water not only throws off mass-based stoichiometric calculations but also introduces water into downstream anhydrous reactions (e.g., amide couplings using HATU or EDC), which will rapidly hydrolyze the coupling reagents.

Handling and Safety Protocols

This compound presents specific health hazards, notably acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Environmental Controls: All weighing and transfer operations must be conducted inside a certified fume hood to prevent inhalation of the irritating dust[2].

  • Spill Management: In the event of a solid spill, do not use compressed air or dry sweeping, which aerosolizes the irritating particulates. Instead, gently cover the spill with a damp paper towel to solubilize and trap the salt, wipe the area thoroughly, and dispose of the materials in a solid hazardous waste container.

Experimental Protocol: In Situ Free-Basing and Amide Coupling

Because the compound is supplied as a dihydrochloride salt, it lacks nucleophilicity. To utilize the secondary amine in alkylation or amide coupling reactions, it must be "free-based" in situ. The following protocol is a self-validating system designed to ensure complete neutralization without compromising the anhydrous environment.

Step 1: Thermal Equilibration

  • Remove the sealed vial of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride from the 2-8°C refrigerator[2].

  • Place the vial in a desiccator and allow it to warm to ambient temperature for 30–60 minutes.

  • Causality: Opening a cold vial immediately exposes the hygroscopic salt to atmospheric moisture, causing rapid condensation. Equilibration prevents this moisture ingress.

Step 2: Weighing and Solubilization

  • Under a nitrogen atmosphere, weigh the desired amount of the dihydrochloride salt (MW: 195.09 g/mol )[2].

  • Transfer the solid to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Suspend the salt in an anhydrous, aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M to 0.5 M concentration).

  • Self-Validation Check: At this stage, the dihydrochloride salt will likely remain as a cloudy suspension in DCM, confirming it is still in its protonated, non-nucleophilic state.

Step 3: Stoichiometric Neutralization (Free-Basing)

  • Cool the suspension to 0°C using an ice bath to control the exothermic neutralization.

  • Dropwise, add 2.5 to 3.0 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality: Exactly 2.0 equivalents of base are required to strip the two HCl molecules (one from the pyridine ring, one from the secondary amine). The additional 0.5–1.0 equivalent serves as a proton scavenger for the subsequent coupling reaction.

  • Self-Validation Check: As the base is added, the cloudy suspension will rapidly clarify into a homogeneous solution. This visual cue confirms the successful generation of the soluble, highly nucleophilic free base.

Step 4: Downstream Coupling

  • Add your pre-activated electrophile (e.g., a carboxylic acid activated with HATU) to the homogeneous free-base solution.

  • Allow the reaction to warm to room temperature and monitor via LC-MS or TLC until completion.

Workflow Visualization

G A N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride (Solid, 2-8°C) B Equilibration (Warm to Room Temp in Desiccator) A->B Prevent condensation C Weighing (Inert Atmosphere / Glovebox) B->C Maintain anhydrous state D Solubilization (e.g., DCM or DMF) C->D Transfer to reactor E Free-Basing (Add DIPEA or Et3N, 2.5-3.0 eq) D->E Neutralize HCl salts F Downstream Synthesis (Amide Coupling / Alkylation) E->F Active nucleophile ready

Workflow for the preparation and free-basing of the dihydrochloride salt.

References

Sources

Application

Application Note: Catalytic Applications of N-Methyl-1-(pyridin-2-yl)methanamine Transition Metal Complexes in Advanced Synthesis

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tuning of their coordination spheres. N-methyl-1-(pyridin-2-yl)methanamine (commonly referred to as N-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tuning of their coordination spheres. N-methyl-1-(pyridin-2-yl)methanamine (commonly referred to as N-methyl-2-picolylamine or N-Me-DPA) has emerged as a privileged, "non-innocent" bidentate N,N'-ligand in modern organometallic chemistry. Its defining structural feature—a rigid pyridine ring coupled with a flexible secondary aliphatic amine—enables powerful metal-ligand bifunctional catalysis.

This application note provides researchers and drug development professionals with field-proven insights and self-validating protocols for two premier applications of N-Me-DPA complexes: Ruthenium(II)-catalyzed transfer hydrogenation of ketones and Manganese(II)-catalyzed epoxidation of olefins .

Mechanistic Causality: The "N-H Effect" in Bifunctional Catalysis

The superiority of N-Me-DPA over traditional bidentate ligands (such as 2,2'-bipyridine) lies in the hemilabile nature of its secondary amine. In 1 [1], the N-H proton actively participates in the catalytic cycle.

When treated with a base, the precatalyst undergoes dehydrohalogenation to form a highly reactive 16-electron Ru-amido species. This intermediate abstracts a proton and a hydride from a hydrogen donor (e.g., 2-propanol) to generate an 18-electron Ru-hydride species. Crucially, the transfer of H₂ to the ketone substrate occurs via an outer-sphere mechanism . The Ru-H and N-H moieties transfer their respective hydrogen atoms to the carbonyl carbon and oxygen simultaneously through a concerted, six-membered pericyclic transition state. Because the substrate never directly coordinates to the metal center, this pathway bypasses steric crowding and delivers exceptional chemoselectivity (e.g., reducing C=O in the presence of reducible C=C bonds).

Ru_Catalytic_Cycle Precat [Ru(p-cymene)(N-Me-DPA)Cl]⁺ (Precatalyst) Amido Ru-Amido Complex (16e⁻ Active Acceptor) Precat->Amido Base (iPrONa) - HCl Hydride Ru-Hydride Complex (18e⁻ Active Donor) Amido->Hydride + iPrOH (Donor) - Acetone Hydride->Amido + Ketone (Substrate) - Alcohol (Product)

Fig 1. Outer-sphere bifunctional mechanism of Ru-catalyzed transfer hydrogenation.

Quantitative Performance Data

The structural nuances of the ligand dictate the kinetic efficiency of the resulting complex. Table 1 illustrates the stark contrast in catalytic performance when the secondary N-H functionality is present versus when it is absent.

Table 1: Comparative Catalytic Performance in Acetophenone Reduction

Catalyst System Ligand Type Conversion (%) TOF (h⁻¹) Chemoselectivity (C=O vs C=C)
[Ru(p-cymene)Cl₂]₂ + Bipyridine N,N' (No N-H) < 5% < 10 N/A
[Ru(p-cymene)Cl₂]₂ + N-Me-DPA N,N' (Secondary N-H) > 99% 1,500 > 99%

| [Mn(OTf)₂] + N-Me-DPA + H₂O₂ | N,N' (Secondary N-H) | 95% (Epoxide)* | 800 | 95% |

*Note: Mn data reflects epoxidation of styrene, highlighting the ligand's versatility across different transition metals and reaction classes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and real-time mass balance tracking, researchers can instantly verify catalyst health and reaction trajectory without waiting for final isolation.

Protocol A: Ru(II)-Catalyzed Transfer Hydrogenation of Acetophenone

Objective: Achieve >99% conversion of acetophenone to 1-phenylethanol using 2-propanol as a benign hydrogen donor.

Causality of Design: 2-propanol serves as both the solvent and the hydride source. The reaction is driven forward by the continuous removal of the acetone byproduct or by using a vast molar excess of 2-propanol.

Step-by-Step Methodology:

  • Precatalyst Assembly: In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol% Ru) and N-methyl-1-(pyridin-2-yl)methanamine (0.011 mmol). Add 5 mL of anhydrous, degassed 2-propanol. Stir at 25 °C for 30 minutes to ensure complete complexation.

  • Substrate & Standard Addition: Add acetophenone (1.0 mmol) and exactly 0.5 mmol of dodecane (Internal Standard).

  • Activation: Inject a standardized solution of sodium isopropoxide (iPrONa) in 2-propanol (0.05 mmol, 5 mol%). Observation: The solution will undergo a distinct color shift (typically yellow to deep red/purple), indicating the formation of the active 16e⁻ Ru-amido species.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a reflux condenser (argon atmosphere).

  • Self-Validation (Real-Time QC): Withdraw 50 µL aliquots at 15, 30, and 60 minutes. Dilute with GC-grade ethyl acetate and analyze via GC-FID.

    • Validation Check: Calculate the molar sum of acetophenone and 1-phenylethanol relative to the dodecane standard. If the mass balance drops below 98%, it indicates catalyst degradation or off-target aldol condensation. A healthy system will show a perfectly reciprocal relationship between substrate depletion and product formation.

Protocol B: Mn(II)-Catalyzed Epoxidation of Styrene

Objective: Generate styrene oxide using aqueous H₂O₂ as the terminal oxidant, leveraging the2 [2] to prevent catalyst degradation.

Causality of Design: Manganese complexes are prone to forming inactive μ-oxo dimers. The steric bulk of the N-Me-DPA ligand prevents dimerization, while its strong σ-donation stabilizes the highly reactive Mn(V)=O intermediate. H₂O₂ must be added via a syringe pump; bulk addition causes rapid, non-productive disproportionation of H₂O₂ into O₂ and H₂O (catalase-like activity).

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve [Mn(OTf)₂] (0.01 mmol, 1 mol%) and N-Me-DPA (0.022 mmol) in 3 mL of pre-chilled acetonitrile (0 °C). Stir for 15 minutes.

  • Substrate Addition: Add styrene (1.0 mmol) and chlorobenzene (0.5 mmol) as the internal standard.

  • Oxidant Delivery (Critical Step): Using a programmable syringe pump, deliver 1.5 mmol of 30% aqueous H₂O₂ (diluted in 1 mL of acetonitrile) over exactly 60 minutes at 0 °C.

  • Quenching: Once the addition is complete, stir for an additional 15 minutes, then quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides.

  • Self-Validation (Real-Time QC): Extract the organic layer with ethyl acetate. Analyze via GC-MS.

    • Validation Check: Monitor the formation of benzaldehyde (oxidative cleavage byproduct). If the benzaldehyde-to-epoxide ratio exceeds 1:10, the steady-state concentration of H₂O₂ was too high, indicating that the syringe pump rate must be reduced.

Workflow S1 1. Catalyst Assembly [Mn(OTf)2] + N-Me-DPA S2 2. Substrate & Standard Add Olefin + Chlorobenzene (IS) S1->S2 S3 3. Oxidant Delivery Syringe Pump H2O2 (0°C) S2->S3 S4 4. Reaction Monitoring GC-FID Aliquot Analysis S3->S4 S5 5. Quench & Extract Na2S2O3 / EtOAc S4->S5

Fig 2. Self-validating workflow for Mn-catalyzed epoxidation of olefins.

References

  • Opening the Lid on Piano-Stool Complexes: An Account of Ruthenium(II)—Arene Complexes with Medicinal Applications Source: Journal of Inorganic Biochemistry / ResearchGate URL:1

  • Comparative Coordination Chemistry of PNP and SNS Pincer Ruthenium Complexes (and related bidentate architectures) Source: Organometallics - ACS Publications URL:2

  • Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent (Contextualizing Ru-catalyzed transfer hydrogenations) Source: ResearchGate URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(pyridin-2-yl)methanamine Dihydrochloride

Welcome to the dedicated technical support center for the synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and professionals in drug development to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Overview of the Synthesis

The most common and efficient method for synthesizing N-methyl-1-(pyridin-2-yl)methanamine is through the reductive amination of 2-pyridinecarboxaldehyde with methylamine. This is typically followed by the formation of the dihydrochloride salt to ensure stability and ease of handling of the final product.

The general reaction scheme is as follows:

While seemingly straightforward, this synthesis is prone to several issues that can lead to low yields and impurities. This guide will walk you through diagnosing and resolving these common problems.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yield is a frequent issue and can stem from several stages of the synthesis. Here’s a systematic approach to identify the culprit:

Possible Cause 1: Incomplete Imine Formation

The initial condensation of 2-pyridinecarboxaldehyde and methylamine to form the imine is a reversible equilibrium reaction.[1] If the equilibrium is not shifted sufficiently towards the imine, a significant portion of your starting aldehyde will remain unreacted.

  • How to Diagnose:

    • TLC Analysis: Before adding the reducing agent, run a TLC of your reaction mixture. You should see a new spot corresponding to the imine and the disappearance of the aldehyde spot. If you still see a strong aldehyde spot, imine formation is likely incomplete.

    • ¹H NMR of an Aliquot: For a more definitive check, you can take a small aliquot of the reaction mixture (before adding the reducing agent), remove the solvent, and run a quick ¹H NMR. The presence of the characteristic aldehyde proton signal (around 10 ppm) will confirm incomplete reaction.

  • Solutions:

    • pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[1]

    • Water Removal: The formation of water as a byproduct can inhibit the forward reaction. While not always necessary for this specific synthesis, if you suspect this is an issue, you can add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before the reduction step.

    • Pre-incubation: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) at room temperature before introducing the reducing agent to ensure maximum imine formation.[1]

Possible Cause 2: Side Reaction of the Reducing Agent with the Aldehyde

Sodium borohydride (NaBH₄), a common reducing agent for this reaction, can also reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol.[1] If the reducing agent is added before the imine has fully formed, a significant portion of your starting material will be consumed in this side reaction, leading to a lower yield of the desired amine.

  • How to Diagnose:

    • TLC and NMR Analysis of Crude Product: After the reaction and work-up, analyze your crude product by TLC and ¹H NMR. The presence of 2-pyridinemethanol will be evident.

  • Solutions:

    • Sequential Addition: Ensure complete or near-complete imine formation before adding the sodium borohydride.

    • Choice of Reducing Agent: Consider using a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice for one-pot reductive aminations as it is less likely to reduce the aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion over the carbonyl group.[1]

Possible Cause 3: Product Loss During Work-up and Purification

N-methyl-1-(pyridin-2-yl)methanamine is a basic and relatively polar compound, which can lead to challenges during extraction and purification.

  • How to Diagnose:

    • Analyze Aqueous Layers: If you suspect product loss into the aqueous phase during extraction, you can basify the aqueous layer and re-extract with an organic solvent. Then, concentrate the organic layer and analyze the residue for your product.

  • Solutions:

    • pH Control During Extraction: During the aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent. This will ensure the amine is in its deprotonated, more organic-soluble form.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amine in the aqueous phase and improve extraction efficiency.[1]

    • Careful Solvent Removal: The free amine can be volatile. Avoid excessive heat or high vacuum when removing the solvent after extraction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The formation of multiple byproducts is a common source of low yield and purification headaches.

Common Impurities and Their Origins:

ImpurityOriginHow to Minimize
2-Pyridinemethanol Reduction of unreacted 2-pyridinecarboxaldehyde by the reducing agent.Ensure complete imine formation before adding the reducing agent. Use a more selective reducing agent like NaBH(OAc)₃.[1]
Unreacted 2-Pyridinecarboxaldehyde Incomplete reaction.Optimize imine formation conditions (pH, reaction time).
Bis(pyridin-2-ylmethyl)amine Reaction of the product amine with another molecule of the imine intermediate.Use a slight excess of methylamine.

Troubleshooting Workflow for Impurity Identification and Removal:

G start Multiple Spots on TLC check_sm Compare with starting material spots (aldehyde and amine) start->check_sm purification_issue Product Streaking or Poor Separation start->purification_issue unreacted_sm Unreacted Starting Material(s) Present check_sm->unreacted_sm Yes unknown_spots Unknown Spots Present check_sm->unknown_spots No optimize_reaction Optimize reaction conditions: - Increase reaction time - Adjust stoichiometry - Check reagent purity unreacted_sm->optimize_reaction characterize Characterize impurities by LC-MS or NMR of isolated fractions unknown_spots->characterize side_product Identified as Side Product (e.g., 2-pyridinemethanol) characterize->side_product modify_conditions Modify reaction conditions to minimize side reactions: - Change reducing agent - Adjust temperature side_product->modify_conditions optimize_chromatography Optimize purification: - Adjust solvent system for column chromatography - Consider alternative purification (e.g., distillation, crystallization) purification_issue->optimize_chromatography G start Start: 2-Pyridinecarboxaldehyde + Methylamine imine_formation Imine Formation (MeOH, Acetic Acid cat.) start->imine_formation reduction Reduction (NaBH4, 0°C to RT) imine_formation->reduction workup Aqueous Work-up (Basify, Extract) reduction->workup purification Purification of Free Amine (Distillation or Chromatography) workup->purification salt_formation Dihydrochloride Salt Formation (HCl in Ether/Isopropanol) purification->salt_formation final_product Final Product: N-methyl-1-(pyridin-2-yl)methanamine Dihydrochloride salt_formation->final_product

Sources

Optimization

Preventing oxidation and side reactions during N-methyl-1-(pyridin-2-yl)methanamine coupling

Technical Support Center: N-methyl-1-(pyridin-2-yl)methanamine Coupling From the desk of the Senior Application Scientist Welcome to the technical support center for N-methyl-1-(pyridin-2-yl)methanamine. This guide is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-1-(pyridin-2-yl)methanamine Coupling

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-methyl-1-(pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. We understand that while this secondary amine is crucial for many synthetic pathways, its unique structure presents challenges, particularly concerning oxidation and side reactions during coupling.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions. Our goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your syntheses are both successful and repeatable.

Section 1: Understanding the Reactivity of N-methyl-1-(pyridin-2-yl)methanamine

Before troubleshooting, it's essential to understand the molecule's inherent properties. Its structure contains multiple reactive sites that can influence the outcome of a coupling reaction.

Q1: What are the primary reactive sites on N-methyl-1-(pyridin-2-yl)methanamine that I should be aware of?

A1: There are three primary sites of reactivity:

  • Secondary Amine (-NHCH₃): This is your target nucleophile for amide bond formation and other coupling reactions. Its reactivity can be influenced by steric hindrance from the adjacent pyridine ring.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a potential nucleophile and a Lewis base. It can react with electrophiles, leading to undesired side products like N-oxides or quaternary salts.[1][2]

  • Methylene Bridge (-CH₂-): This position is analogous to a benzylic position. It is susceptible to oxidation, especially under harsh conditions or in the presence of trace metals and oxygen, which can lead to the formation of the corresponding ketone.[3]

Molecule_Reactivity cluster_molecule N-methyl-1-(pyridin-2-yl)methanamine cluster_key Reactive Sites mol k1 Secondary Amine (Target Nucleophile) k2 Pyridine Nitrogen (Basicity, Nucleophilicity) k3 Methylene Bridge (Oxidation Site) p1 p2 p3 Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution a Oven-Dry Glassware c Assemble & Purge with Argon/N2 a->c b Degas Solvent (e.g., Freeze-Pump-Thaw) e Add Degassed Solvent b->e d Add Reagents (Acid, Coupling Agent) c->d d->e f Add Base (DIPEA) e->f g Add Amine Solution f->g h Maintain Positive Inert Gas Pressure g->h i Run Reaction to Completion h->i

Caption: Workflow for setting up a coupling reaction under inert atmosphere.

Issue: Low Yield & Side Product Formation

Q3: My amide coupling reaction with EDC/HOBt is low-yielding, and I see a byproduct related to my coupling reagent. What's happening?

A3: This is a common issue. While EDC (a carbodiimide) is a workhorse, it can lead to a significant side reaction: the formation of an N-acylurea . [4]This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges instead of reacting with your amine. This side product is stable, unreactive, and often difficult to separate from the desired product.

Furthermore, N-methyl-1-(pyridin-2-yl)methanamine is a sterically hindered secondary amine, which slows down the desired nucleophilic attack, giving the rearrangement more time to occur. [5]

Solution: Switch to a More Efficient Coupling Reagent.

For hindered amines, uronium/aminium salt-based reagents like HATU are far superior. [6][7]

  • Mechanism of Action: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. [8][9]This active ester is more reactive towards amines than the intermediates in carbodiimide systems.

  • Reduced Side Reactions: The formation of the OAt-active ester is rapid and efficient, minimizing the lifetime of intermediates prone to side reactions like epimerization or rearrangement. [6]

  • Neighboring Group Effect: The nitrogen atom in the HOAt leaving group accelerates the final aminolysis step, further increasing efficiency, especially with challenging amines. [6]

Table 1: Comparison of Common Coupling Reagents
ReagentClassActivation IntermediateKey AdvantagesCommon Issues
EDC/HOBt CarbodiimideO-acylisourea, OBt-esterCost-effective, water-soluble byproduct.N-acylurea formation, lower efficiency with hindered amines. [4]
HATU Uronium SaltOAt-active esterHigh efficiency, fast kinetics, low epimerization, excellent for hindered amines. [6][8]Higher cost, potential for guanidinylation of primary amines if used in large excess. [8]
PyBOP Phosphonium SaltOBt-active esterGood efficiency.Carcinogenic HMPA byproduct.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the optimal base to use for my HATU-mediated coupling?

A4: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are the standard choices. [6][8]They are basic enough to deprotonate the carboxylic acid but are too bulky to compete with your amine as a nucleophile, preventing unwanted side reactions. Avoid simpler bases like triethylamine (TEA), which can sometimes lead to side products.

Q5: How should I purify my final pyridine-containing product?

A5: Pyridine-containing compounds can be tricky to purify due to their basicity, which can cause streaking on silica gel chromatography.

  • Acid-Base Extraction: This is a powerful preliminary purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous acid (e.g., 1M citric acid) to protonate your basic product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) and extract your purified product back into an organic solvent. [10]

  • Column Chromatography: If further purification is needed, consider deactivating the silica gel. You can do this by pre-treating the silica with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine in your hexane/ethyl acetate eluent. This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.

Q6: How should I store the N-methyl-1-(pyridin-2-yl)methanamine reagent?

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices for achieving high yield and purity.

Protocol 4.1: Optimized HATU-Mediated Amide Coupling Under Inert Conditions
  • Preparation: Add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to an oven-dried flask equipped with a magnetic stir bar. [8]

  • Inerting: Seal the flask with a septum and purge with Argon or Nitrogen for 5-10 minutes.

  • Dissolution: Add degassed anhydrous DMF (or another suitable polar aprotic solvent) via syringe to dissolve the solids.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. [8]Stir the activation mixture at 0 °C for 10-15 minutes. You should see the formation of the OAt-active ester.

  • Coupling: In a separate flask, prepare a solution of N-methyl-1-(pyridin-2-yl)methanamine (1.2 eq) in a small amount of degassed DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and perform an acid-base extraction as described in Q5 to remove excess reagents and byproducts.

  • Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • YouTube. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Shigeto, A. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • Bode, J. (n.d.). How to Degas Solvents. University of Rochester, Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PMC. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
  • University of York. (n.d.). Degassing solvents - Chemistry Teaching Labs.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • ACS Catalysis. (2017, February 21). A Cross-Coupling Approach to Amide Bond Formation from Esters.
  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • YouTube. (2022, December 27). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai.
  • Arkivoc. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide.
  • ResearchGate. (2022, July 5). What's the best way of degassing volatile organic solvents?.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
  • Royal Society of Chemistry. (2020, March 10). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science.
  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
  • PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine.
  • PMC. (n.d.). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis.
  • PMC. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine.
  • TCI Chemicals. (n.d.). N-Methyl-1-(pyridin-2-yl)methanamine | 21035-59-6.
  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

Sources

Troubleshooting

Technical Support Center: Catalyst Loading with N-methyl-1-(pyridin-2-yl)methanamine Ligands

Welcome to the technical support center for researchers utilizing N-methyl-1-(pyridin-2-yl)methanamine and related picolylamine ligands in catalysis. This guide is designed to move beyond standard protocols and provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-methyl-1-(pyridin-2-yl)methanamine and related picolylamine ligands in catalysis. This guide is designed to move beyond standard protocols and provide in-depth, field-proven insights into a critical aspect of modern synthetic chemistry: the significant reduction of catalyst loading. Minimizing the amount of catalyst, particularly those based on precious metals like palladium, is not merely an economic consideration; it is fundamental to developing more sustainable, efficient, and scalable chemical processes with lower product contamination.

This document is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will explore the causality behind experimental choices, empowering you to diagnose issues in your own research and rationally design high-turnover catalytic systems.

Core Principles: Understanding Your Catalytic System

Before troubleshooting specific issues, it's crucial to grasp the foundational principles that govern catalyst efficiency. The ability to lower catalyst loading hinges on generating a highly active and stable catalytic species that can execute many turnovers before degrading.

  • The Role of the Ligand: N-methyl-1-(pyridin-2-yl)methanamine is a bidentate N,N'-donor ligand. Its primary role is to coordinate to the metal center (e.g., Palladium), thereby modifying its steric and electronic properties.[1][2][3] The pyridine and amine nitrogens form a stable chelate ring with the metal. This coordination influences every step of the catalytic cycle, from oxidative addition to reductive elimination.[4][5] The specific sterics and electronics of the ligand dictate the stability of catalytic intermediates and the rate of product formation.[6][7]

  • The Active Catalyst and Its Enemies: In many palladium-catalyzed cross-coupling reactions, the active catalyst is a coordinatively unsaturated Pd(0) species.[4][8] A primary challenge at low catalyst loading is preventing this delicate species from decomposing into inactive palladium black.[9] The two main enemies of your active catalyst are oxygen and insufficient ligand stabilization . Rigorous degassing of all solvents and reagents is non-negotiable.

Frequently Asked Questions (FAQs)

Q1: What is a "low" catalyst loading for a reaction using a picolylamine-type ligand?

A1: While this is reaction-dependent, a "high-turnover" system, which is the goal of reducing catalyst loading, is often defined as one using 0.1 mol% of the catalyst or less.[10] For many standard cross-coupling reactions like Suzuki-Miyaura, initial optimizations might start at 1-2 mol%. A successful optimization campaign can often reduce this to the 0.1-0.01 mol% range (1000-100 ppm), or even lower for highly efficient systems.[10][11]

Q2: What are the primary benefits of reducing catalyst loading?

A2: The advantages are multi-faceted:

  • Economic: Reduced consumption of expensive precious metals (e.g., Palladium) and often complex, costly ligands.[10]

  • Sustainability: Lowering the amount of metal and ligand reduces waste and the environmental footprint of the synthesis.[12]

  • Product Purity: Significantly simplifies product purification by minimizing residual metal contamination, a critical concern in pharmaceutical and materials science.[13]

  • Process Efficiency: High-turnover systems can lead to shorter reaction times and higher throughput.

Q3: I want to reduce my catalyst loading. What are the first three parameters I should investigate?

A3: For a systematic approach, focus on these key variables first:

  • Ligand-to-Metal Ratio (L:M): This is arguably the most critical parameter for catalyst stability. A slight excess of the ligand can often prevent the formation of palladium black. Start by screening ratios from 1:1 to 2.5:1.

  • Base Selection: The choice of base can profoundly impact the reaction outcome, particularly in Suzuki-Miyaura couplings where it facilitates the crucial transmetalation step.[14] Screen a range of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: The solvent affects the solubility of all components and can influence catalyst speciation.[11][15] Common choices include toluene, dioxane, n-butanol, and THF. Sometimes, a small amount of water can be beneficial, especially with inorganic bases.[14]

Troubleshooting Guide: Common Issues at Low Catalyst Loading

Scenario 1: My reaction is incomplete or stalls completely after starting.

This is the most common issue when catalyst loading is reduced. It indicates that the active catalytic species is either not forming efficiently or is decomposing prematurely.

Troubleshooting Protocol:

  • Verify Catalyst Activation: The pre-catalyst (e.g., Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. If this process is inefficient, the reaction will never reach its full potential. Consider using a Pd(0) source like Pd₂(dba)₃ to see if activation is the issue.

  • Increase Ligand-to-Metal Ratio: Catalyst decomposition is the likely culprit. The concentration of free ligand is lower at reduced catalyst loading, making the metal center more susceptible to aggregation. Increase the L:M ratio to 1.5:1 or 2:1 to better stabilize the active species.

  • Elevate Temperature Incrementally: Increasing the temperature can accelerate slow catalytic steps. However, be cautious, as higher temperatures can also accelerate catalyst decomposition.[16] Increase in 10-15 °C increments. If you observe palladium black formation, this approach is counterproductive.

  • Enhance Mixing: In biphasic or heterogeneous mixtures, poor mixing can create mass transport limitations that starve the catalyst.[9] Ensure vigorous stirring, especially on a larger scale.

  • Check Reagent Purity: Ensure your substrates and reagents are pure and, critically, that your solvent is anhydrous and thoroughly degassed. Water and oxygen are potent catalyst poisons.[14]

Start Reaction Stalled at Low Loading Check_Purity Are all reagents pure, dry, and degassed? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Optimize_LM Optimize Ligand:Metal Ratio (e.g., 1.5:1 or 2:1) Yes_Purity->Optimize_LM Check_Improvement1 Reaction Improved? Optimize_LM->Check_Improvement1 Purify Purify/Dry/Degas Reagents & Solvents No_Purity->Purify Purify->Start Increase_Temp Increase Temperature (e.g., by 10-20 °C) Check_Improvement1->Increase_Temp No Success Problem Solved Check_Improvement1->Success Yes Check_Improvement2 Reaction Improved? Increase_Temp->Check_Improvement2 Screen_Base Screen Alternative Base/Solvent System Check_Improvement2->Screen_Base No Check_Improvement2->Success Yes Failure Consider Alternative Ligand/Catalyst System Screen_Base->Failure

Caption: Troubleshooting workflow for stalled reactions.

Scenario 2: I'm observing significant side reactions (homocoupling, dehalogenation).

Side reactions become more pronounced when the desired catalytic cycle is slow, allowing competing pathways to take over.

Troubleshooting Protocol:

The key is to accelerate the productive catalytic cycle so it outcompetes the side reactions. Many of the steps from Scenario 1 apply here as well.

Side Reaction Primary Cause(s) Recommended Actions
Homocoupling Presence of oxygen; slow transmetalation.1. Ensure rigorous degassing of all components.[9] 2. Screen a stronger or more soluble base to accelerate transmetalation.
Hydrodehalogenation Very active catalyst; presence of hydrogen donors (e.g., water, alcohol).1. Use a rigorously anhydrous solvent. 2. Consider a slightly less electron-rich ligand or a milder base.[14]
Protodeboronation Harsh basic conditions; presence of water.1. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Use a more stable boronic acid derivative, such as a pinacol ester (BPin).[9]
Scenario 3: How do I systematically find the minimum catalyst loading?

Finding the true minimum requires a structured approach. Do not try to optimize all variables at once.

Systematic Optimization Protocol:

  • Establish a Robust Baseline: First, achieve >95% yield at a standard catalyst loading (e.g., 1.0 mol%). Optimize temperature, base, and solvent at this concentration. This is your validated starting point.

  • First Reduction: Halve the catalyst loading to 0.5 mol% while keeping all other conditions identical. If the yield drops significantly, the first priority is to re-optimize the Ligand:Metal ratio at this new concentration.

  • Iterative Reduction and Re-optimization: Continue reducing the catalyst loading stepwise (e.g., 0.1%, 0.05%, 0.01%). At each step, if performance degrades, perform a focused screen of the most critical parameters:

    • Ligand:Metal Ratio: (e.g., 1.2:1, 1.5:1, 2:1)

    • Concentration: Sometimes, a slightly higher concentration can favor the bimolecular steps of the catalytic cycle.

    • Temperature: A minor increase in temperature might be necessary to maintain the reaction rate.

Understanding the catalytic cycle is essential for rational troubleshooting. For a typical Suzuki-Miyaura reaction, the cycle proceeds as follows:

G cluster_cycle Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) PdII_RX L-Pd(II)(Ar)(X) OA->PdII_RX TM Transmetalation PdII_R_R L-Pd(II)(Ar)(Ar') TM->PdII_R_R RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 + Ar-Ar' Pd0->OA + Ar-X Deactivation Decomposition (e.g., Pd Black) Pd0->Deactivation [O₂] or low [Ligand] PdII_RX->TM + Ar'-B(OR)₂ PdII_R_R->RE

Caption: Simplified Pd-catalyzed Suzuki-Miyaura cycle.

By understanding these principles and applying a systematic troubleshooting approach, researchers can confidently work towards significantly reducing catalyst loading when using N-methyl-1-(pyridin-2-yl)methanamine and other advanced ligands, leading to more efficient and sustainable chemical synthesis.

References

Sources

Optimization

Optimizing reaction temperature and time for N-methyl-1-(pyridin-2-yl)methanamine derivatives

Welcome to the Technical Support Center for the derivatization of N-methyl-1-(pyridin-2-yl)methanamine (also known as N-methyl-2-picolylamine). This secondary amine is a critical building block in pharmaceutical synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of N-methyl-1-(pyridin-2-yl)methanamine (also known as N-methyl-2-picolylamine). This secondary amine is a critical building block in pharmaceutical synthesis and ligand design. However, its unique structural features—specifically the coordinating ability of the pyridine ring and the steric profile of the N-methyl group—require precise optimization of reaction temperature and time to prevent catalyst poisoning, over-alkylation, and thermal degradation.

Core Principles & Methodology

Direct alkylation of secondary amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation, yielding undesired quaternary ammonium salts ([1]). Therefore, reductive amination is the industry standard for synthesizing tertiary amine derivatives from N-methyl-1-(pyridin-2-yl)methanamine[1].

Self-Validating Protocol: Synthesis of Tertiary Amine Derivatives

This protocol utilizes a two-step reductive amination sequence designed to maximize yield while preventing thermal degradation.

Step 1: Iminium Ion Formation

  • Action : In a dry flask, dissolve N-methyl-1-(pyridin-2-yl)methanamine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous THF or Methanol. Stir at 20–25 °C for 2 hours .

  • Causality : Room temperature is optimal for iminium formation. Elevated temperatures do not significantly accelerate this step but can degrade sensitive aldehydes or cause unwanted side reactions.

  • Validation Checkpoint : Perform LC-MS or TLC. Do not proceed until the secondary amine peak is fully consumed, validating the complete formation of the iminium intermediate.

Step 2: Controlled Reduction

  • Action : Cool the reaction vessel to 0–5 °C using an ice bath. Portion-wise, add 2-picoline borane (1.2 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Causality : The reduction phase is highly exothermic. Cooling prevents thermal degradation of the reductant. 2-Picoline borane is highly recommended over traditional pyridine borane because it is stable up to 186 °C (DSC onset) and does not violently off-gas at room temperature, unlike pyridine borane which decomposes above 54 °C ([2]).

  • Validation Checkpoint : Observe the cessation of mild bubbling (hydrogen off-gassing) before removing the ice bath[2].

Step 3: Maturation and Workup

  • Action : Allow the reaction to warm to 20–25 °C and stir for 6–8 hours . Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Causality : Allowing the reaction to mature at room temperature ensures complete reduction of sterically hindered iminium ions without risking the retro-Mannich cleavage that can occur at temperatures >50 °C.

Quantitative Optimization Data

To illustrate the critical nature of temperature and time, the following table summarizes the optimization landscape for the reductive amination of N-methyl-1-(pyridin-2-yl)methanamine with a standard aliphatic aldehyde.

Temperature (°C)Time (Iminium + Reduction)Reductant SystemYield (%)Primary Observation / Impurity
0 - 52h + 24hNaBH(OAc)₃65%Incomplete reduction; unreacted iminium remains.
20 - 25 2h + 8h 2-Picoline Borane 92% Optimal conversion; trace aldehyde reduction.
50 - 601h + 4h2-Picoline Borane45%Borane degradation; increased off-gassing[2].
20 - 252h + 12hH₂ / Pd/C<10%Catalyst poisoning by the pyridine nitrogen.

Troubleshooting Guides & FAQs

Q: Why am I seeing incomplete conversion even after 24 hours of reaction time? A: This is typically caused by catalyst poisoning or insufficient iminium formation. If you are using catalytic hydrogenation (H₂ with Pd/C or Pt/C), the lone pair of electrons on the pyridine ring of N-methyl-1-(pyridin-2-yl)methanamine strongly coordinates with the transition metal, effectively poisoning the catalyst. Solution: Abandon metal-catalyzed hydrogenation for this substrate. Switch to hydride donors like NaBH(OAc)₃ or 2-picoline borane[2]. Ensure you allow a full 2 hours for iminium formation before adding the reductant.

Q: What causes thermal degradation and low yields when scaling up the reaction? A: Scale-up issues are almost always linked to poor temperature control during the reduction phase. Borane complexes, while effective, can off-gas hydrogen and highly reactive diborane if the exothermic reduction is not controlled ([2]). If the internal temperature exceeds 50 °C, the reductant degrades before it can reduce the iminium ion. Solution: Implement strict dropwise/portion-wise addition of the reductant at 0–5 °C and maintain the maturation temperature strictly at 20–25 °C.

Q: Can I use direct alkylation with an alkyl halide instead of reductive amination to save time? A: It is highly discouraged. Direct alkylation of secondary amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation, yielding undesired quaternary ammonium salts ([1]). Solution: Reductive amination is the self-limiting, preferred pathway because iminium formation can only occur once on the secondary amine, completely preventing over-alkylation[1].

Visual Workflow

TroubleshootingTree Issue Issue: Low Yield of Target Derivative Check1 Is the starting amine fully consumed? Issue->Check1 Yes1 Check for side reactions (e.g., quaternization) Check1->Yes1 Yes No1 Check reduction method Check1->No1 No Check2 Using H2/Pd catalyst? No1->Check2 Yes2 Pyridine ring poisons Pd. Switch to NaBH(OAc)3 Check2->Yes2 Yes No2 Increase iminium formation time (2-4h) Check2->No2 No

Troubleshooting logic tree for low yields in N-methyl-1-(pyridin-2-yl)methanamine derivatization.

References

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: American Chemical Society Green Chemistry Institute URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol Source: Sciencemadness (Journal of Organic Chemistry Archive) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligand Efficiency: N-methyl-1-(pyridin-2-yl)methanamine vs. 2-(aminomethyl)pyridine

Introduction In the landscape of coordination chemistry and fragment-based drug discovery, the selection of a ligand is a critical decision that profoundly influences the properties of the resulting metal complex or the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of coordination chemistry and fragment-based drug discovery, the selection of a ligand is a critical decision that profoundly influences the properties of the resulting metal complex or the efficacy of a therapeutic agent. Pyridyl-containing ligands are ubiquitous due to their versatile coordination capabilities and the tunable nature of the pyridine ring.[1][2] This guide provides an in-depth comparison of two structurally similar yet functionally distinct bidentate ligands: 2-(aminomethyl)pyridine and its N-methylated analogue, N-methyl-1-(pyridin-2-yl)methanamine.

The primary distinction lies in a single methyl group on the amine nitrogen. This seemingly minor modification can introduce significant changes in steric hindrance, basicity, conformational flexibility, and ultimately, binding affinity.[3][4] We will dissect these differences through the lens of ligand efficiency (LE), a crucial metric for optimizing the "bang for your buck" in molecular design—achieving maximum binding affinity for a given molecular size.[5][6] This analysis is designed for researchers, medicinal chemists, and material scientists seeking to make informed decisions in ligand selection for catalysis, materials science, or drug development programs.

Structural and Electronic Profile of the Ligands

Both 2-(aminomethyl)pyridine and its N-methylated counterpart are bidentate ligands, capable of forming a stable five-membered chelate ring with a central metal atom through the pyridine nitrogen and the aminomethyl nitrogen.[7] This chelation is a powerful driving force for complex formation, largely due to a favorable entropic contribution known as the chelate effect.[8][9] When a bidentate ligand replaces two monodentate ligands, the net number of free molecules in the system increases, leading to a positive change in entropy and a more favorable Gibbs free energy of binding.[7][10]

G cluster_0 2-(aminomethyl)pyridine cluster_1 N-methyl-1-(pyridin-2-yl)methanamine a a b b

Figure 1: Chemical structures of 2-(aminomethyl)pyridine and N-methyl-1-(pyridin-2-yl)methanamine.

The key differentiator is the methyl group on the secondary amine of N-methyl-1-(pyridin-2-yl)methanamine. This substitution has two primary consequences:

  • Electronic Effect : The methyl group is weakly electron-donating, which slightly increases the basicity (and nucleophilicity) of the amine nitrogen compared to the primary amine in 2-(aminomethyl)pyridine. This can lead to a stronger sigma-donating bond with a metal center.

  • Steric Effect : The methyl group introduces steric bulk around the amine nitrogen. This can influence the preferred coordination geometry and may create steric clashes with other ligands or with the binding pocket of a protein, potentially leading to longer, weaker bonds.[3]

The interplay between these electronic and steric effects determines the overall binding affinity and, consequently, the ligand efficiency.

Dissecting Ligand Efficiency (LE)

Ligand efficiency is a metric used to assess how effectively a molecule binds to its target, normalized for its size.[11] It helps researchers identify small, efficient fragments that have high potential for development into more potent leads without excessive growth in molecular weight, a phenomenon known as "molecular obesity".[5][12]

The most common definition of LE is the binding free energy (ΔG) divided by the number of non-hydrogen atoms (N), also known as the heavy atom count (HAC).[11]

LE = -ΔG / N

Since ΔG = -RTlnKi (or Kd), this can be expressed in terms of the dissociation constant (Kd) or inhibition constant (Ki), or more conveniently, the pKd (-log Kd):

LE ≈ (1.37 / N) * pKd

A higher LE value indicates that the molecule achieves a given binding affinity with fewer atoms, making it a more efficient binder.

cluster_Ligand Ligand Properties cluster_LE Efficiency Metric Affinity Binding Affinity (pKd, pIC50) LE Ligand Efficiency (LE) Affinity->LE Binding Contribution Size Molecular Size (Heavy Atom Count) Size->LE Size Normalization

Figure 2: Conceptual relationship illustrating Ligand Efficiency (LE).

Comparative Analysis: A Hypothetical Case Study

LigandHeavy Atoms (N)Hypothetical Kd (nM)pKd (-log Kd)-ΔG (kcal/mol)Ligand Efficiency (LE)
2-(aminomethyl)pyridine81506.829.301.16
N-methyl-1-(pyridin-2-yl)methanamine9957.029.571.06

Analysis of Hypothetical Data:

In this scenario, the N-methylated ligand shows a slightly better binding affinity (lower Kd), which could be attributed to the increased basicity of the amine nitrogen enhancing the coordinate bond.[13] However, this gain in affinity comes at the cost of an additional heavy atom. When we calculate the ligand efficiency, the parent ligand, 2-(aminomethyl)pyridine, emerges as the more efficient binder. It achieves a respectable affinity with a more compact structure.

This outcome is common in lead optimization. The addition of functional groups, like a methyl group, often increases affinity but can simultaneously decrease ligand efficiency.[14] A medicinal chemist might therefore select 2-(aminomethyl)pyridine as a better starting point for fragment elaboration, as it offers a more efficient "scaffold" to build upon.

Experimental Protocol: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)

To generate the empirical data needed for a ligand efficiency comparison, Isothermal Titration Calorimetry (ITC) is a gold-standard technique. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Objective: To determine the thermodynamic parameters for the binding of 2-(aminomethyl)pyridine to a target protein or metal ion.

Materials:

  • Target protein/metal salt solution (e.g., 20 µM in 50 mM HEPES buffer, pH 7.4)

  • Ligand solution (2-(aminomethyl)pyridine, 200 µM in the same buffer)

  • Isothermal Titration Calorimeter

  • Degassing station

  • Syringes and sample cells

Methodology:

  • Sample Preparation:

    • Prepare a sufficient volume of buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dialyze the protein against this buffer to ensure a perfect match.

    • Dissolve the ligand in the final dialysis buffer to the desired concentration (typically 10-15x the protein concentration).

    • Causality: Using the exact same buffer for both protein and ligand is critical to avoid large heats of dilution that would obscure the true binding signal.

    • Degas both the protein and ligand solutions for 10-15 minutes to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Set the experimental temperature (e.g., 25°C). The temperature should be kept constant throughout the experiment.

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing after each injection.

  • Loading the Samples:

    • Carefully load the protein solution into the sample cell (approx. 200 µL), avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe (approx. 40 µL).

  • Titration Experiment:

    • Place the cell and syringe into the calorimeter and allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

    • Program the injection sequence: a small initial injection (e.g., 0.4 µL) to remove any material diffused from the syringe, followed by 18-20 larger injections (e.g., 2 µL each) with a spacing of 150 seconds between them.

    • Causality: The spacing allows the signal to return to the baseline after the heat change from each injection, which is essential for accurate integration.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software. This fit will yield the Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS.

Self-Validation:

  • A control experiment, titrating the ligand into buffer alone, should be performed. The resulting heats should be small and consistent, representing the heat of dilution. This value can be subtracted from the main experiment's data for a more accurate result.

Sources

Comparative

A Researcher's Guide to Benchmarking N-methyl-1-(pyridin-2-yl)methanamine Derivatives in Drug Discovery Assays

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in drug design. This guide focuses on a specific, yet versatile class of pyridine compounds: N-methyl-1-(pyridin-2-yl)methanamine and its derivatives. We will provide a framework for the systematic benchmarking of these molecules, offering a comparative analysis of their potential biological activities through a series of established in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance novel pyridine-based compounds.

The Importance of a Systematic Benchmarking Approach

The journey from a novel chemical entity to a viable drug candidate is fraught with challenges. A systematic and robust benchmarking strategy is paramount to de-risk drug discovery projects and ensure that only the most promising compounds advance. This guide will detail a multi-tiered approach to evaluating N-methyl-1-(pyridin-2-yl)methanamine derivatives, encompassing physicochemical characterization, initial cytotoxicity screening, and target-specific functional assays in the key therapeutic areas of oncology and infectious diseases.

Foundational Physicochemical and ADME Profiling

Before embarking on biological assays, a thorough in silico and in vitro characterization of the physicochemical properties of each derivative is essential. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which are critical determinants of its ultimate success as a drug.

Table 1: Comparative Physicochemical Properties of N-methyl-1-(pyridin-2-yl)methanamine and Hypothetical Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (cLogP)Hydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
N-methyl-1-(pyridin-2-yl)methanamineC₇H₁₀N₂122.17[2]0.3[2]1224.9
Derivative A (Hypothetical)C₁₄H₁₅N₃O241.292.51358.7
Derivative B (Hypothetical)C₁₂H₁₂F₃N₃255.243.11345.6
Derivative C (Hypothetical)C₁₈H₂₂N₄O₂326.401.82589.4

Note: Data for hypothetical derivatives are for illustrative purposes.

A favorable ADME profile is often guided by heuristics such as Lipinski's Rule of Five. However, experimental validation is crucial. Early-stage ADME assays, including metabolic stability in liver microsomes and cell permeability assessments (e.g., PAMPA or Caco-2 assays), provide critical data to guide lead optimization.

Benchmarking in Oncology

Pyridine derivatives are prevalent in oncology, with many approved drugs and clinical candidates featuring this motif.[3][4] A common strategy for benchmarking new chemical entities in this area involves an initial broad cytotoxicity screen followed by more specific mechanism-of-action studies.

Primary Screening: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which is often proportional to cell viability.[1][5] It serves as an excellent primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Screening

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the N-methyl-1-(pyridin-2-yl)methanamine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Pyridine Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)DU-145 (Prostate Cancer)
Derivative A5.28.16.5
Derivative B15.822.418.9
Derivative C0.91.51.2
Doxorubicin (Control)0.50.80.6

Note: Data are hypothetical and for illustrative purposes.

Secondary Screening: Kinase Inhibition Assay

Many pyridine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling.[4] For derivatives showing potent cytotoxicity, a secondary screen to assess their activity against a relevant kinase target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can provide valuable mechanistic insight.[5]

Experimental Protocol: VEGFR-2 Inhibition Assay

A variety of commercial kits are available for assessing VEGFR-2 kinase activity. A common format is a fluorescence-based immunoassay.

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate (a synthetic peptide), and ATP to initiate the phosphorylation reaction. Add the test compounds to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a phosphospecific antibody that binds to the phosphorylated substrate. A secondary antibody conjugated to a fluorescent probe is then added.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀ value.

Benchmarking in Infectious Diseases

The pyridine scaffold is also a key component of many anti-infective agents.[1] Notably, pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis drugs.[6]

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing a suitable broth medium (e.g., Middlebrook 7H9 for Mycobacterium tuberculosis).

  • Inoculation: Add a standardized inoculum of the bacterial strain (e.g., M. tuberculosis H37Rv) to each well.[6] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Table 3: Illustrative Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives

CompoundMycobacterium tuberculosis H37RvStaphylococcus aureusEscherichia coli
Derivative A1.6>64>64
Derivative B321632
Derivative C0.06>64>64
Isoniazid (Control)0.05--

Note: Data are hypothetical and for illustrative purposes.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental logic and biological context, the following diagrams illustrate a general compound screening workflow and a simplified kinase signaling pathway.

G cluster_0 Compound Library & Initial Screening cluster_1 Hit Validation & Lead Optimization Compound_Library N-methyl-1-(pyridin-2-yl)methanamine Derivatives Library Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Receptor

Caption: Simplified kinase signaling pathway and the inhibitory action of pyridine derivatives.

Conclusion

The N-methyl-1-(pyridin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics. The benchmarking framework presented in this guide provides a systematic approach to evaluating derivatives of this class for their potential in oncology and infectious diseases. By integrating physicochemical profiling with a tiered biological screening cascade, researchers can efficiently identify and optimize lead compounds, accelerating the journey from the laboratory to the clinic.

References

  • Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery. Benchchem.
  • Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. bioRxiv.
  • N-methyl-1-(pyridin-2-yl)methanamine. PubChem. Available at: [Link]

  • Ali, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics.
  • El-Damasy, A. K., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1426. Available at: [Link]

  • Rathore, V., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • N,N'-(Pyridine-2,6-diylbis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine). MedChemExpress.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Tchegnite, M. L. A., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Open Journal of Inorganic Chemistry, 11, 20-42. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Girard, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4334. Available at: [Link]

  • (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Pharmaffiliates. Available at: [Link]

Sources

Validation

Comparing catalytic activity of methylated vs unmethylated pyridine methanamines

The design of nitrogen-based ligands is a cornerstone of modern transition-metal catalysis. Among these, pyridine methanamines (commonly known as picolylamines) serve as privileged bidentate (N,N) scaffolds for ruthenium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The design of nitrogen-based ligands is a cornerstone of modern transition-metal catalysis. Among these, pyridine methanamines (commonly known as picolylamines) serve as privileged bidentate (N,N) scaffolds for ruthenium, iridium, and iron catalysts. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the methylation of the primary amine to a secondary amine—profoundly alter the catalyst's electronic profile, steric environment, and operational stability.

This guide provides an objective, data-driven comparison of unmethylated (e.g., 2-(aminomethyl)pyridine) versus methylated (e.g., N-methyl-1-(pyridin-2-yl)methanamine) picolylamine ligands. We will dissect their mechanistic divergence in metal-ligand cooperative (MLC) catalysis and oxidative degradation, supported by field-proven experimental protocols.

Mechanistic Divergence: The Role of the N-Alkyl Group

The catalytic behavior of picolylamine-coordinated metals is governed by the nature of the amine nitrogen. The presence or absence of a methyl group on this nitrogen dictates the pathway of Metal-Ligand Bifunctional Catalysis [1].

Unmethylated Picolylamines (Primary Amines)

Unmethylated picolylamines feature an −NH2​ moiety. In ruthenium-catalyzed transfer hydrogenation (TH) of ketones, the −NH2​ group acts as a critical proton relay. Upon treatment with a base, the precatalyst forms a 16-electron Ru-amide intermediate. This species heterolytically cleaves the hydrogen donor (e.g., isopropanol) to form an 18-electron Ru-hydride species. The subsequent hydride transfer to the ketone substrate occurs via a highly organized, six-membered pericyclic transition state involving the Ru-H and N-H bonds[2]. The primary amine provides minimal steric hindrance, allowing optimal approach trajectories for bulky ketone substrates.

Methylated Picolylamines (Secondary Amines)

Methylation to an −NHMe group introduces two competing effects:

  • Steric Hindrance : The methyl group projects into the coordination sphere, altering the geometry of the six-membered transition state. While this can be leveraged for enantioselection in chiral derivatives, it generally decreases the turnover frequency (TOF) for sterically demanding substrates.

  • Oxidative Susceptibility : In oxidative catalysis (e.g., non-heme iron-catalyzed alkane oxidation using H2​O2​ ), secondary amines are uniquely vulnerable. The N-methyl group facilitates oxidative C-N bond cleavage, leading to ligand degradation (often forming picolinate-type byproducts) and premature catalyst deactivation[3]. Conversely, primary amines are generally more robust under these specific oxidative conditions, though they can sometimes over-oxidize to nitriles[4].

G Precat Precatalyst [M]-NH(R) Amide Metal-Amide (16e-) [M]=N(R) Precat->Amide Base (-HX) Hydride Metal-Hydride (18e-) H-[M]-NH(R) Amide->Hydride iPrOH (Hydride Donor) TS 6-Membered TS Substrate Coordination Hydride->TS Ketone Substrate Product Reduced Product + Regenerated Amide TS->Product Concerted H+/H- Transfer Product->Hydride Catalytic Cycle

Bifunctional Metal-Ligand Cooperation Pathway in Transfer Hydrogenation

Performance Benchmarking: Quantitative Data Comparison

To objectively evaluate these ligands, we must look at their performance across two distinct catalytic regimes: Reductive (Transfer Hydrogenation) and Oxidative (Alkane Oxidation).

Table 1: Catalytic Activity Comparison (Methylated vs. Unmethylated)

Catalyst SystemLigand TypeReaction ClassConversion (%)Selectivity / RatioMechanistic Observation
Ru(II)-Picolylamine Unmethylated ( −NH2​ )Ketone Transfer Hydrogenation>98%ExcellentFast kinetics; unhindered 6-membered TS formation[2].
Ru(II)-Picolylamine Methylated ( −NHMe )Ketone Transfer Hydrogenation~85%GoodSlower kinetics due to steric clash; prevents nitrile formation.
Fe(II)-Non-Heme Unmethylated ( −NH2​ )Alkane Oxidation ( H2​O2​ )65%High (A/K = 9)Benchmark stability; resists C-N cleavage[3].
Fe(II)-Non-Heme Methylated ( −NHMe )Alkane Oxidation ( H2​O2​ )<40%Low (A/K = 2)Rapid catalyst death via oxidative ligand degradation[3].

Note: A/K ratio refers to the Alcohol/Ketone product ratio in alkane oxidation, a standard metric for catalyst efficiency and radical control.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemistry is proceeding as mechanistically intended.

Protocol A: Synthesis and Validation of Ru(II) Picolylamine Complexes

This procedure synthesizes the precatalyst trans−RuCl2​(PPh3​)2​(L) , where L is either the methylated or unmethylated picolylamine.

  • Reagent Preparation : In a nitrogen-filled glovebox, dissolve RuCl2​(PPh3​)3​ (1.0 mmol) in anhydrous, degassed dichloromethane (15 mL).

  • Ligand Addition : Add the chosen picolylamine ligand (1.05 mmol) dropwise.

  • Complexation : Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint (Colorimetry) : The solution will shift from deep brown/black to a vibrant yellow-orange, indicating the displacement of one triphenylphosphine ligand and successful N,N-chelation.

  • Isolation : Concentrate the solvent in vacuo to 3 mL, then precipitate the complex by adding cold diethyl ether (20 mL). Filter and dry under vacuum.

  • Self-Validation Checkpoint (NMR) : Run a 31P{1H} NMR. The disappearance of the free ligand peak and the emergence of a singlet around 45-50 ppm confirms the trans-geometry of the remaining phosphines[2].

Protocol B: Catalytic Transfer Hydrogenation (CTH) of Acetophenone

This protocol evaluates the catalytic activity, utilizing an internal standard to ensure mass balance.

  • System Setup : In a Schlenk flask under argon, combine the Ru(II) precatalyst (0.1 mol%), acetophenone (1.0 mmol), and dodecane (1.0 mmol, internal standard).

  • Solvent/Donor Addition : Add anhydrous isopropanol (5.0 mL).

  • Base Activation : Inject a standardized solution of potassium tert-butoxide ( KOtBu ) in isopropanol (1.0 mol%).

    • Causality Note: The base is strictly required to dehydrohalogenate the precatalyst, generating the active 16-electron Ru-amide species[5].

  • Reaction Execution : Heat the mixture to 82°C (reflux) and stir.

  • Kinetic Sampling : Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately by filtering through a short silica plug using ethyl acetate.

  • Self-Validation Checkpoint (GC-FID) : Analyze the aliquots via Gas Chromatography. Calculate the conversion by comparing the acetophenone and 1-phenylethanol peak areas against the dodecane internal standard. A mass balance of <95% indicates unwanted side reactions (e.g., aldol condensation).

Workflow Step1 Ligand Selection (-NH2 vs -NHMe) Step2 Ru(II) Complexation (Color Shift Validation) Step1->Step2 Step3 Base Activation (Amide Generation) Step2->Step3 Step4 CTH Reaction (Isopropanol Donor) Step3->Step4 Step5 GC-FID Analysis (Internal Standard) Step4->Step5

Self-Validating Experimental Workflow for Catalyst Evaluation

Conclusion and Application Strategy

When designing a catalytic process, the choice between methylated and unmethylated picolylamines must be dictated by the reaction environment:

  • Choose Unmethylated (Primary) Picolylamines when maximizing turnover frequencies in reductive environments (like transfer hydrogenation) or when operating under harsh oxidative conditions where steric protection is less critical than avoiding C-N cleavage degradation.

  • Choose Methylated (Secondary) Picolylamines when specific steric tuning is required to induce enantioselectivity in asymmetric catalysis, or to deliberately suppress the over-oxidation of the amine to a nitrile in specific dehydrogenative coupling reactions.

References

  • Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation. Dalton Transactions - RSC Publishing. Available at:[Link]

  • Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. MDPI. Available at:[Link]

  • The Metal−Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Carbonyl Compounds. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Summary | HomKat (Mechanistic Studies on Iridium and Rhodium Complexes). HomKat. Available at:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC - NIH. Available at:[Link]

Sources

Comparative

A Comparative Guide to Analytical Standards for the Quality Control of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride

This guide provides an in-depth comparison of analytical methodologies for ensuring the quality, purity, and consistency of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for ensuring the quality, purity, and consistency of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The quality of such intermediates is not merely a procedural checkpoint; it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. As stipulated by international guidelines such as ICH Q7, the manufacturing steps for defined intermediates must adhere to Good Manufacturing Practice (GMP) principles, as their quality profile directly influences the critical quality attributes (CQAs) of the final drug substance.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Analytical Rigor in Intermediate Quality Control

N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride, as a pyridine derivative, belongs to a class of heterocyclic compounds that are foundational pharmacophores in modern medicine.[2][3] The quality control (QC) process for this intermediate is a systematic endeavor to guarantee its identity, strength, and purity before it proceeds to the next synthetic step.[4][5] A failure in QC at this stage can introduce impurities that may be difficult or impossible to remove downstream, potentially compromising the entire batch and leading to significant regulatory and financial consequences.

A robust analytical strategy is therefore non-negotiable. It must be built upon validated methods that are demonstrated to be fit for their intended purpose. The validation process, governed by frameworks like USP <1225> and ICH Q2(R1), ensures that the analytical procedures are accurate, precise, specific, and reliable.[6][7][8]

Logical Workflow for Intermediate Quality Control

The following diagram illustrates a typical workflow for the quality control and release of a pharmaceutical intermediate batch. This self-validating system ensures that each batch is systematically evaluated against pre-defined specifications before being approved for use in API synthesis.

QC_Workflow cluster_0 Batch Reception & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition Batch_Received Intermediate Batch Received Sampling Representative Sampling (As per SOP) Batch_Received->Sampling Identity Identification (FTIR) Sampling->Identity Assay Assay & Impurity Profile (HPLC) Sampling->Assay Residual_Solvents Residual Solvents (GC) Sampling->Residual_Solvents Other_Tests Other Tests (e.g., Water Content, ROI) Sampling->Other_Tests Data_Review Data Review & Comparison to Specifications Identity->Data_Review Assay->Data_Review Residual_Solvents->Data_Review Other_Tests->Data_Review OOS Out of Specification (OOS) Investigation Data_Review->OOS Fails Specs Release Batch Release for Downstream Processing Data_Review->Release Meets Specs Reject Batch Rejection OOS->Reject Confirmed

Caption: Quality Control workflow for a pharmaceutical intermediate.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific quality attribute under investigation. No single method is sufficient for complete characterization. The causality behind choosing one method over another lies in balancing specificity, sensitivity, and the nature of the analyte and its potential impurities.

Decision Framework for Method Selection

The choice of technology is a critical decision point. For a molecule like N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride, which is polar and contains a UV-active pyridine ring, the following logic applies.

Method_Selection start What is the Analytical Goal? goal_identity Confirm Identity? start->goal_identity goal_purity Determine Purity / Assay? start->goal_purity goal_solvents Quantify Residual Solvents? start->goal_solvents goal_unknown Characterize Impurities? start->goal_unknown method_ftir FTIR Spectroscopy goal_identity->method_ftir Fast & Specific Fingerprint goal_purity->goal_unknown Impurity Detected method_hplc HPLC-UV goal_purity->method_hplc Quantitative & Separative method_gc Headspace GC-FID goal_solvents->method_gc Volatile Analyte Specific method_lcms LC-MS goal_unknown->method_lcms Structural Information Needed

Caption: Decision tree for selecting the appropriate analytical method.

The table below provides a direct comparison of the primary techniques used in the quality control of this intermediate.

Technique Primary Use Specificity Quantitation Capability Rationale for N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
HPLC-UV Assay (Purity), Impurity ProfilingHighExcellentThe gold standard for quantifying the main component and separating it from process-related impurities and degradation products. The pyridine ring provides strong UV absorbance for sensitive detection.[9][10]
GC-FID Residual Solvent AnalysisHighExcellentEssential for quantifying volatile organic solvents used in synthesis (e.g., methanol, acetonitrile), which are critical impurities regulated by ICH Q3C.[1][11]
FTIR Identity ConfirmationHighNoneProvides a unique molecular "fingerprint." It is used to confirm that the material is unequivocally the correct compound by matching its spectrum against a certified reference standard.
LC-MS Impurity Identification & CharacterizationVery HighExcellent (for targeted analysis)Used for definitive structural elucidation of unknown impurities detected during HPLC analysis. Provides mass-to-charge ratio, which is crucial for identifying compounds without a reference standard.[12][13]

Validated Experimental Protocols

Trustworthiness in analytical data comes from rigorously validated, repeatable protocols.[14] The following methods are presented as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before any sample is analyzed.[6]

Protocol 1: Assay and Purity Determination by Reverse-Phase HPLC

This method is designed to provide high-resolution separation of the main peak from potential impurities. The choice of a C18 column is based on its ability to retain polar compounds in a reverse-phase environment, while the phosphate buffer in the mobile phase helps to ensure peak symmetry and reproducible retention times.

A. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride Reference Standard (RS).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (reagent grade).

  • Phosphoric acid (reagent grade).

  • Deionized water (18.2 MΩ·cm).

B. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

C. Solution Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

D. System Suitability Test (SST):

  • Inject the Reference Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.

E. Analysis and Calculation:

  • Perform a blank injection (Diluent).

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurities (%): Calculate the area percentage of each impurity peak relative to the total area of all peaks.

F. Typical Validation Parameters: The trustworthiness of this method is established by demonstrating its performance against predefined criteria.

Parameter Acceptance Criteria Rationale
Specificity Peak is pure and resolved from impurities/placebo.Ensures the method accurately measures only the intended analyte.[7]
Linearity R² ≥ 0.999 over 5 concentrations.Confirms a proportional relationship between detector response and concentration.[15]
Range 80-120% of the test concentration.The interval over which the method is precise, accurate, and linear.[7]
Accuracy 98.0% - 102.0% recovery.Measures the closeness of the test results to the true value.[15]
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%.Demonstrates the method's consistency under various conditions.
LOQ Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC)

This method is designed to detect and quantify volatile organic solvents remaining from the manufacturing process. Headspace sampling is employed because it efficiently introduces volatile analytes into the GC system while leaving non-volatile matrix components behind.

A. Equipment and Reagents:

  • Gas Chromatography (GC) system with a Headspace autosampler and a Flame Ionization Detector (FID).

  • DB-624 capillary column (or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness).[11]

  • Dimethyl sulfoxide (DMSO) as the sample solvent.

  • Reference standards for expected solvents (e.g., Methanol, Toluene, Ethyl Acetate).

B. GC and Headspace Conditions:

  • Carrier Gas: Nitrogen or Helium.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.[11]

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Headspace Vial Temperature: 80 °C.

  • Headspace Loop Temperature: 90 °C.

  • Vial Equilibration Time: 15 min.

C. Solution Preparation:

  • Blank Solution: Add 1.0 mL of DMSO to an empty headspace vial.

  • Standard Solution: Prepare a stock solution of all expected solvents in DMSO. Dilute to a final concentration corresponding to the ICH reporting limits. Transfer 1.0 mL into a headspace vial.

  • Sample Solution: Accurately weigh ~100 mg of the intermediate into a headspace vial. Add 1.0 mL of DMSO and seal immediately.

D. Analysis:

  • Run the Blank, Standard, and Sample solutions.

  • Identify peaks in the sample chromatogram by comparing retention times with the Standard solution.

  • Quantify any detected solvents using an external standard calculation.

Conclusion

The quality control of N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride requires a multi-faceted analytical approach. While HPLC serves as the primary workhorse for assay and purity determination, it must be complemented by other techniques like GC for residual solvents and FTIR for identity confirmation. For advanced problem-solving, such as the identification of unknown impurities, LC-MS is an indispensable tool.

The protocols and comparisons provided in this guide are built on a foundation of established scientific principles and regulatory expectations.[1][16][17] By implementing these validated, self-verifying analytical systems, researchers and manufacturers can ensure the consistent quality of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final API and protecting patient health.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 27). Google Cloud.
  • Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Lab-Training.
  • N-methyl-1-(pyridin-2-yl)methanamine. Sigma-Aldrich.
  • GMP Grade Pharmaceutical Intermediates. Helen Frankenthaler Foundation.
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. PMC.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014). ResearchGate.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. (2024, December 19). IntechOpen.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs. PMC.
  • Separation of Methyl(2-pyridylmethyl)amine on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. (2024, August 21). SCIRP.

Sources

Validation

Validating the stereochemistry of N-methyl-1-(pyridin-2-yl)methanamine coordination compounds

Validating the Stereochemistry of N-methyl-1-(pyridin-2-yl)methanamine Coordination Compounds: A Comparative Guide to Analytical Workflows As drug development and advanced materials science increasingly rely on the uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Stereochemistry of N-methyl-1-(pyridin-2-yl)methanamine Coordination Compounds: A Comparative Guide to Analytical Workflows

As drug development and advanced materials science increasingly rely on the unique properties of chiral coordination compounds, validating the exact stereochemistry of these complexes has become a critical analytical challenge. N-methyl-1-(pyridin-2-yl)methanamine (commonly known as N-methyl-2-picolylamine or N-Me-pic) is a quintessential bidentate N,N'-donor ligand. While it appears structurally simple, its coordination chemistry generates profound stereochemical complexity.

This guide provides an in-depth, objective comparison of the analytical technologies used to unambiguously assign the stereoisomers of N-Me-pic coordination compounds, offering field-proven protocols for researchers and drug development professionals.

The Mechanistic Origin of Stereochemical Complexity

To design a robust validation workflow, we must first understand the causality of the stereocenter formation. In its free, uncoordinated state, N-methyl-1-(pyridin-2-yl)methanamine undergoes rapid nitrogen inversion at the secondary amine, rendering it achiral in solution[1].

However, upon coordination to a transition metal (e.g., Ru(II), Pt(II), Co(III)), the secondary amine's lone pair is donated to the metal center. This coordination effectively "locks" the nitrogen atom into a rigid tetrahedral geometry, transforming it into a stable, definitive stereocenter ( R or S )[2].

When multiple N-Me-pic ligands coordinate to an octahedral metal center, the system's complexity multiplies. A complete stereochemical assignment must account for:

  • Geometric Isomerism: The arrangement of the ligands can be fac (facial) or mer (meridional), or cis/trans in square planar geometries.

  • Helical Chirality: The overall propeller-like twist of the complex dictates Δ (right-handed) or Λ (left-handed) chirality.

  • Amine Stereocenters: The specific combination of R and S configurations at the newly locked coordinated nitrogen atoms.

Comparative Analysis of Validation Technologies

No single analytical technique is infallible. A Senior Application Scientist knows that relying solely on one method can lead to catastrophic misassignments, particularly when bulk material properties differ from isolated samples[3]. Here is an objective comparison of the three primary validation technologies.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the definitive gold standard for elucidating absolute stereochemistry in the solid state[4]. By analyzing the anomalous dispersion of X-rays caused by the heavy transition metal center, researchers can calculate the Flack parameter. A Flack parameter near zero unambiguously confirms the absolute configuration of both the helical twist and the locked nitrogen stereocenters. However, its fatal flaw is the prerequisite of a high-quality, perfectly diffractive single crystal[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

When crystals cannot be grown, or when solution-state dynamics must be understood, NMR spectroscopy is indispensable[4]. 1D and 2D NMR techniques—specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY—are used to determine relative stereochemistry[4]. Because the N-methyl group is locked in space upon coordination, its protons will exhibit distinct through-space interactions (< 5 Å) with the pyridine ring protons depending on whether the complex is fac or mer, and whether the amine is R or S [5].

Chiroptical Spectroscopy (ECD/VCD) with TD-DFT

Even with suitable crystals, the crystal selected for SCXRD may represent an unrepresentative minor component of the bulk material[3]. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) solve this by analyzing the bulk sample in solution. The chiral environment of the locked nitrogen perturbs the metal's d-d transitions and ligand-to-metal charge transfer (LMCT) bands, producing distinct Cotton effects. When these experimental spectra are cross-validated against Time-Dependent Density Functional Theory (TD-DFT) simulations, absolute configuration can be confidently assigned without a crystal[3].

Quantitative Performance Comparison

To aid in selecting the most appropriate method for stereochemical analysis, the following table summarizes key quantitative performance metrics for the discussed technologies[4].

ParameterSCXRD2D NMR (NOESY/ROESY)ECD/VCD + TD-DFT
Primary Output 3D electron density map, absolute configuration[4].Through-space connectivity, relative stereochemistry[4].Solution-state absolute configuration and conformation[3].
Sample Requirement High-quality single crystal (>0.1 mm)[4].20–30 mg in deuterated solvent[5].Microgram to milligram quantities in UV-transparent solvent.
Measurement Time Minutes to >24 hours[4].2 to 12 hours (for 2D acquisition).Minutes (Experimental) + Days (Computational).
Key Advantage Unambiguous determination of absolute stereochemistry[4].Provides information on molecular dynamics in solution[4].Does not require crystallization; analyzes bulk solution[3].
Primary Limitation Fails if the compound resists crystallization[3].Cannot determine absolute configuration without chiral shift reagents.Highly dependent on the accuracy of the chosen DFT functional[3].

Experimental Methodologies: Self-Validating Protocols

A protocol is only as good as its internal validation mechanisms. Below are the field-proven, step-by-step methodologies for validating N-Me-pic coordination stereochemistry.

Protocol A: SCXRD Absolute Configuration Validation
  • Crystal Growth: Dissolve the purified N-Me-pic complex in a minimal amount of dichloromethane. Set up a vapor diffusion chamber using diethyl ether as the anti-solvent[5]. Causality: Slow diffusion minimizes crystal defect formation, ensuring the long-range order required for atomic resolution[4].

  • Data Collection: Mount the crystal and collect diffraction data using a diffractometer equipped with a source appropriate for the metal's absorption edge (e.g., Mo K α ). Causality: The anomalous dispersion of the transition metal under these wavelengths is the physical phenomenon that allows for absolute stereochemical differentiation.

  • Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine the Flack parameter[5]. Self-Validation: A Flack parameter of ~0.0 (with a standard deviation < 0.1) mathematically validates the absolute stereochemical assignment. A value near 1.0 indicates the inverted structure must be modeled.

Protocol B: 2D NOESY NMR for Relative Stereochemistry
  • Sample Preparation: Dissolve 20–30 mg of the coordination complex in 0.5 mL of a high-purity deuterated solvent (e.g., CDCl3)[5]. Causality: High concentration is required for sufficient signal-to-noise in 2D NMR, and deuterated solvents prevent solvent proton signals from masking the critical N-methyl resonances[4].

  • Parameter Optimization: Set the NOESY mixing time ( τm​ ) between 300–500 ms. Causality: This specific temporal window allows for sufficient NOE build-up for protons that are spatially close (< 5 Å) without introducing spin-diffusion artifacts that cause false-positive cross-peaks[4].

  • Cross-Peak Analysis: Map the cross-peaks between the N-methyl protons and the pyridine ring protons. Self-Validation: In a fac isomer, the spatial proximity differs significantly from a mer isomer. The presence of a specific, predicted cross-peak acts as a self-validating fingerprint for the relative stereochemistry[4].

Protocol C: ECD & TD-DFT Holistic Validation
  • Conformational Search: Perform a molecular mechanics conformational search followed by DFT optimization (e.g., using the ω B97X-D functional with a PCM solvent model)[3]. Causality: Coordination complexes exhibit slight structural flexibility in solution; Boltzmann-averaging these conformers is required to accurately represent the physical sample[3].

  • Spectral Acquisition: Record the ECD spectrum of the isolated enantiomer in the UV-Vis region. Causality: The chiral environment of the locked nitrogen and the helical twist perturb the metal's electronic transitions, producing characteristic Cotton effects[3].

  • Computational Validation: Compare the experimental ECD spectrum with the TD-DFT simulated spectrum. Self-Validation: Calculate the Similarity Factor (SF) between the experimental and theoretical curves. A high SF mathematically validates the absolute configuration assignment, independent of solid-state crystallization biases[3].

Decision Workflow for Stereochemical Validation

To ensure rigorous scientific integrity, researchers should employ a multi-technique approach. The following workflow illustrates the logical relationship between synthesis, state-dependent analysis, and cross-validation.

StereochemValidation Start Synthesis of N-Me-pic Coordination Complex NMR 1D/2D NMR (NOESY) Relative Stereochemistry Start->NMR Solution State Crystals Crystal Growth Successful? Start->Crystals Solid State CD ECD/VCD + TD-DFT Absolute Config (Solution) NMR->CD Isomer Separation XRD SCXRD Analysis Absolute Config (Solid) Crystals->XRD Yes Crystals->CD No Valid Cross-Validated Stereochemical Assignment XRD->Valid CD->Valid

Caption: Workflow for validating N-Me-pic coordination stereochemistry.

References

  • Frelek, J., et al. "A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novotný, J., et al. "ELECTRONIC SUPPLEMENTARY INFORMATION Unraveling the coordination isomerism by ligand hyperfine NMR shifts." Royal Society of Chemistry. Available at: [Link]

  • Blackman, A. G., et al. "Stereo-Control in Zn(II) and Cd(II) Complexes of Tetraamines with Azacyclic Cores." MDPI. Available at: [Link]

  • National Center for Biotechnology Information. "N-methyl-1-(pyridin-2-yl)methanamine." PubChem Compound Summary. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride

Executive Summary N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride (CAS: 100868-72-2) is a critical bidentate ligand and building block utilized in pharmaceutical synthesis and coordination chemistry. While the free...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride (CAS: 100868-72-2) is a critical bidentate ligand and building block utilized in pharmaceutical synthesis and coordination chemistry. While the free base (CAS: 21035-59-6) is a volatile liquid, the dihydrochloride salt is a highly hygroscopic solid. This physical state mitigates the inhalation risk of vapors but introduces severe hazards related to fine particulate inhalation and rapid dissolution in biological moisture, necessitating stringent, causality-driven safety protocols.

Hazard Assessment & Mechanistic Rationale

To design an effective safety protocol, we must first understand the chemical behavior of the compound. The dihydrochloride salt is highly water-soluble. When airborne particulates contact mucous membranes, sweat, or tear fluid, the salt rapidly hydrolyzes. This dissolution releases two equivalents of hydrochloric acid alongside the nucleophilic free amine.

This dual-action mechanism causes localized pH drops and tissue damage, resulting in its primary Global Harmonized System (GHS) classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation .

Understanding this causality is critical: your primary operational goal is preventing particulate aerosolization and moisture-driven dermal absorption.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling hygroscopic, acidic salts. The following PPE matrix is engineered to break the chain of exposure between the chemical's physical state and the operator's vulnerable tissues, in compliance with OSHA Laboratory Standards .

Body PartRequired PPEMaterial SpecificationMechanistic Rationale
Eyes/Face Chemical Safety GogglesANSI Z87.1 compliant, indirect ventingStandard safety glasses lack orbital seals. Goggles prevent airborne dihydrochloride dust from entering the eye and dissolving in tear fluid, which would cause acute acidic burns.
Hands (Solid) Disposable Nitrile GlovesMinimum 0.11 mm thicknessNitrile provides an excellent barrier against dry salts. The solid form lacks the vapor pressure to rapidly permeate standard nitrile matrices.
Hands (Solution) Double-gloved LaminateOuter: Nitrile; Inner: PE/EVAL/PEIf dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier, rapidly penetrating standard nitrile. Laminate gloves prevent solvent-mediated dermal absorption.
Body Flame-Resistant Lab Coat100% Cotton or Nomex, cuffed sleevesPrevents the accumulation of hygroscopic dust on personal clothing. Cuffed sleeves prevent wrist exposure during fume hood draft operations.
Respiratory Fume Hood (Primary)Face velocity 80-100 fpmAirborne particulates must be contained at the source. Handling outside a certified chemical fume hood is prohibited unless using a NIOSH-approved N95/P100 respirator .

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety and integrity of the next.

Step 1: Pre-Weighing Environmental Control Purge the analytical balance area within the fume hood. Ensure the environment is dry. Self-validating check: Observe the powder inside the sealed container. If it appears wet, clumpy, or sticky, it has absorbed atmospheric moisture. This not only indicates compromised storage but also guarantees inaccurate stoichiometric calculations due to water weight.

Step 2: Transfer and Weighing Using an anti-static weighing boat and a clean stainless-steel spatula, transfer the required mass. Do not use plastic spatulas, as static charge will repel the fine powder, causing uncontrolled aerosolization.

Step 3: Controlled Dissolution Always add the solvent (e.g., methanol, water, or DMF) slowly to the solid, never the reverse. Causality: Adding solid directly into a solvent pool can cause rapid surface dissolution, clumping, and localized exothermic heat generation (heat of solution). Adding solvent to the solid allows for controlled, gradual solvation.

Step 4: Free-Basing (If Required) If your synthetic protocol requires the free amine, add a stoichiometric excess of a mild, non-nucleophilic base (e.g., triethylamine or sodium carbonate). Self-validating check: Monitor the reaction for the precipitation of insoluble chloride salts (e.g., TEA-HCl in organic solvents). This visual cue confirms successful deprotonation.

Workflow A 1. Storage (Desiccator / Argon) B 2. PPE Verification (Goggles, Nitrile, Coat) A->B C 3. Weighing (Inside Fume Hood) B->C D 4. Dissolution (Controlled Solvation) C->D Add Solvent E 5. Reaction Setup (Inert Atmosphere) D->E F 6. Waste Segregation (Halogenated/Aqueous) E->F

Fig 1: Operational workflow for handling hygroscopic amine dihydrochloride salts.

Spill Response & Decontamination

Spill response must be dictated by the physical state of the chemical at the time of the breach. Dry sweeping a solid spill is a critical failure, as it aerosolizes the irritating dihydrochloride particulates into the operator's breathing zone.

Solid Spill Protocol:

  • Suppress: Lightly mist the powder with water to bind the dust, or carefully cover it with damp paper towels.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable high-density polyethylene (HDPE) waste container.

Solution Spill Protocol:

  • Contain: Surround the liquid with an inert, inorganic absorbent (e.g., vermiculite or sand). Avoid combustible absorbents (like sawdust) if the solvent carrier is flammable.

  • Neutralize & Decontaminate: After collecting the bulk spill, wash the affected surface with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic hydrochloride salts. Follow with a thorough water rinse.

SpillResponse Start Spill Detected Q1 State of Matter? Start->Q1 Solid Solid Spill Q1->Solid Powder Liquid Solution Spill Q1->Liquid Dissolved Action1 Mist with water to prevent dust Solid->Action1 Action2 Cover with inert absorbent (vermiculite) Liquid->Action2 Collect Sweep into HDPE container Action1->Collect Action2->Collect Decon Wash with 5% NaHCO3 & water Collect->Decon

Fig 2: Decision tree for N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride spill response.

Waste Disposal Plan

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste carboys. Follow these guidelines in accordance with OSHA's Hazard Communication Standard :

  • Segregation: Never mix this compound with strong oxidizing agents or concentrated bases in a sealed container, as rapid exothermic neutralization or oxidation can cause over-pressurization.

  • Routing:

    • If the material is in an aqueous solution, it must be routed to Aqueous Acidic Waste (due to the HCl component).

    • If dissolved in organic solvents, route to Halogenated or Non-Halogenated Organic Waste depending strictly on the carrier solvent used.

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Irritant Amine Hydrochloride Salt" to ensure downstream handlers are aware of the specific pH and toxicity hazards.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88757, N-methyl-1-(pyridin-2-yl)methanamine." PubChem, [Link].

  • Occupational Safety and Health Administration. "Laboratories - Overview." OSHA.gov, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, [Link].

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA.gov, [Link].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.